Product packaging for Formononetin-D3(Cat. No.:)

Formononetin-D3

Cat. No.: B12403468
M. Wt: 271.28 g/mol
InChI Key: HKQYGTCOTHHOMP-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Formononetin-D3 is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 271.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O4 B12403468 Formononetin-D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O4

Molecular Weight

271.28 g/mol

IUPAC Name

7-hydroxy-3-[4-(trideuteriomethoxy)phenyl]chromen-4-one

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3/i1D3

InChI Key

HKQYGTCOTHHOMP-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

Foundational & Exploratory

Formononetin-D3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthetic methodologies related to Formononetin-D3, a deuterated analog of the naturally occurring isoflavone, Formononetin. This document is intended to serve as a comprehensive resource for professionals in research and drug development.

Chemical Properties of Formononetin and its Deuterated Analog

Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one) is a phytoestrogen found in various plants, including red clover. Its deuterated isotopologue, this compound, is a valuable tool in metabolic and pharmacokinetic studies, often used as an internal standard for quantitative analysis. The key chemical properties of both compounds are summarized below.

PropertyFormononetinThis compound
Molecular Formula C₁₆H₁₂O₄C₁₆H₉D₃O₄
Molecular Weight 268.26 g/mol 271.28 g/mol
CAS Number 485-72-3Not available
Appearance White to off-white solidSolid
Melting Point 256-258 °CNot explicitly available, but expected to be very similar to Formononetin
Solubility Soluble in DMSO (≥ 25 mg/mL) and DMF (≥ 30 mg/mL). Sparingly soluble in aqueous buffers.Soluble in DMSO and DMF.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound would likely follow a similar pathway to that of unlabeled Formononetin, with the introduction of deuterium atoms at the methoxy group. A common method for the synthesis of isoflavones is the Suzuki coupling reaction.

A potential retrosynthetic analysis suggests that this compound could be synthesized from a protected 7-hydroxy-3-bromo-4H-1-benzopyran-4-one and a deuterated 4-methoxyphenylboronic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(methoxy-d3)-phenylboronic acid

  • Starting Material: 4-bromophenol.

  • Protection of the hydroxyl group: The hydroxyl group of 4-bromophenol would first be protected, for example, as a tetrahydropyranyl (THP) ether.

  • Grignard Reaction and Borylation: The protected 4-bromophenol would be converted to a Grignard reagent by reacting with magnesium turnings in anhydrous THF. This Grignard reagent would then be reacted with trimethyl borate, followed by acidic workup to yield the protected 4-hydroxyphenylboronic acid.

  • Deuteromethylation: The protected 4-hydroxyphenylboronic acid would be deprotonated with a suitable base (e.g., sodium hydride) and then reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), to introduce the trideuteromethoxy group.

  • Deprotection: The protecting group would be removed under acidic conditions to yield 4-(methoxy-d3)-phenylboronic acid.

Step 2: Synthesis of 7-hydroxy-3-bromo-4H-1-benzopyran-4-one

This intermediate can be synthesized from resorcinol through a series of reactions including formylation, cyclization, and bromination.

Step 3: Suzuki Coupling

  • Reaction Setup: In a reaction vessel, 7-hydroxy-3-bromo-4H-1-benzopyran-4-one (1 equivalent), 4-(methoxy-d3)-phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C for several hours.

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Signaling Pathways Modulated by Formononetin

Formononetin has been shown to exert its biological effects by modulating a variety of signaling pathways. Understanding these pathways is crucial for researchers in drug discovery and development.

One of the key pathways affected by Formononetin is the PI3K/Akt signaling pathway , which is central to cell survival, proliferation, and growth. Formononetin has been reported to inhibit this pathway in certain cancer cells, leading to apoptosis and reduced cell proliferation.

Below is a simplified diagram illustrating the inhibitory effect of Formononetin on the PI3K/Akt signaling pathway.

Formononetin_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates pAkt p-Akt (Active) Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Formononetin Formononetin Formononetin->PI3K inhibits Formononetin->Akt inhibits phosphorylation

Caption: Formononetin inhibits the PI3K/Akt signaling pathway.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is recommended for the proposed synthetic protocol.

The Role of Formononetin-D3 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formononetin, an O-methylated isoflavone abundant in legumes and medicinal plants like red clover (Trifolium pratense) and Astragalus membranaceus, has garnered significant attention in the scientific community.[1][2] Its diverse biological activities, including anti-cancer, neuroprotective, and phytoestrogenic effects, have made it a subject of intense investigation for its therapeutic potential.[3][4] However, to accurately evaluate its efficacy and safety, robust analytical methods are essential to understand its pharmacokinetic and metabolic profile. This technical guide focuses on the critical role of Formononetin-D3, a stable isotope-labeled derivative of formononetin, in advancing this research.

This compound serves as an indispensable tool, primarily as an internal standard, in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte of interest throughout sample extraction, chromatography, and ionization, thereby correcting for variability and enhancing the accuracy and precision of the results.[5]

Core Application: An Internal Standard for Accurate Quantification

The principal application of this compound in research is its use as an internal standard for the precise and accurate quantification of formononetin in various biological matrices, such as plasma, urine, and tissue samples. This is crucial for a variety of studies, including:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of formononetin is fundamental to understanding its bioavailability and designing effective dosing regimens. This compound enables the accurate measurement of formononetin concentrations over time in biological fluids following administration.

  • Metabolism Studies: Investigating the metabolic fate of formononetin is key to identifying its active metabolites and understanding its mechanism of action. Formononetin is known to be metabolized to the more active isoflavone, daidzein, which is further converted to equol and other metabolites. The use of this compound as an internal standard allows for the precise quantification of the parent compound as it undergoes these metabolic transformations.

  • Bioavailability and Bioequivalence Studies: These studies are essential for the development of new formulations of formononetin with improved solubility and absorption. Accurate quantification using this compound is critical for comparing the bioavailability of different formulations.

  • Toxicology Studies: Precise measurement of formononetin levels is necessary to establish a clear relationship between dose, exposure, and potential toxicity.

Experimental Protocols

A typical experimental workflow for the quantification of formononetin in a biological matrix using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation

The goal of sample preparation is to extract formononetin and this compound from the biological matrix and remove interfering substances. A common method is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol:

  • Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of this compound solution (the internal standard).

  • Protein Precipitation/Lysis: Add a protein precipitating agent, such as acetonitrile or methanol, to the sample. Vortex vigorously to ensure thorough mixing and precipitation of proteins.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate). Vortex to facilitate the transfer of the analytes from the aqueous to the organic phase.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used for the separation of isoflavones.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for isoflavones, and it can be operated in either positive or negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both formononetin and this compound.

Data Presentation

The use of this compound as an internal standard is a cornerstone of method validation for bioanalytical assays. The validation process ensures the reliability of the data generated.

Table 1: Typical Validation Parameters for an LC-MS/MS Method for Formononetin Quantification

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectMinimal and compensated for by the internal standard
StabilityAnalyte stable under various storage and processing conditions

Data compiled from typical bioanalytical method validation guidelines.

Table 2: Example Mass Spectrometry Transitions for Formononetin and this compound

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization Mode
Formononetin269.1254.1Positive
This compound272.1257.1Positive

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions. These values are illustrative.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) sample->add_is extract Liquid-Liquid or Solid-Phase Extraction add_is->extract dry_recon Evaporate and Reconstitute extract->dry_recon lc LC Separation (C18 Column) dry_recon->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantify Formononetin Concentration calculate->quantify

Experimental workflow for formononetin quantification.

metabolic_pathway Formononetin Formononetin Daidzein Daidzein Formononetin->Daidzein Demethylation (CYP450, Gut Microbiota) Other_Metabolites Other Metabolites (e.g., Glucuronides, Sulfates) Formononetin->Other_Metabolites Dihydrodaidzein Dihydrodaidzein Daidzein->Dihydrodaidzein Reduction (Gut Microbiota) Daidzein->Other_Metabolites Equol Equol Dihydrodaidzein->Equol Reduction (Gut Microbiota) Equol->Other_Metabolites

Simplified metabolic pathway of formononetin.

References

An In-Depth Technical Guide to the Synthesis of Deuterated Formononetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing deuterated formononetin. The strategic incorporation of deuterium into the formononetin scaffold offers a powerful tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry. This document details the core synthetic methodologies, provides experimental protocols, and presents quantitative data to facilitate the selection and implementation of the most suitable deuteration strategy.

Introduction to Deuterated Formononetin

Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) is a naturally occurring isoflavone with a range of biological activities. The synthesis of its deuterated analogue(s) is of significant interest in drug discovery and development. Deuterium labeling can alter the pharmacokinetic profile of a molecule by influencing its metabolic stability, a phenomenon known as the kinetic isotope effect. This effect arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of these bonds.

The primary method for preparing deuterated formononetin involves direct hydrogen-deuterium (H/D) exchange on the pre-existing formononetin molecule. This approach is generally preferred over multi-step total synthesis starting from deuterated precursors due to its efficiency and cost-effectiveness.

Core Synthetic Methodology: Hydrogen-Deuterium (H/D) Exchange

The most prevalent and practical method for the deuteration of formononetin is through an acid- or base-catalyzed hydrogen-deuterium (H/D) exchange. This reaction specifically targets the aromatic protons that are activated by the presence of a phenolic hydroxyl group. In the case of formononetin, the hydroxyl group at the C7 position activates the ortho and para positions on the A-ring for electrophilic substitution.

Mechanism of H/D Exchange in Isoflavones

The H/D exchange in isoflavones like formononetin proceeds via an electrophilic aromatic substitution mechanism.[1] The reaction is typically catalyzed by a Brønsted acid or base.

  • Acid-Catalyzed H/D Exchange: In the presence of a deuterated acid (e.g., deuterated trifluoroacetic acid in deuterium oxide), the aromatic ring is protonated (or in this case, deuterated) to form a resonance-stabilized carbocation intermediate, also known as a sigma complex. The subsequent loss of a proton (H+) from the ring restores aromaticity and results in the incorporation of a deuterium atom. The positions most susceptible to this exchange are those with the highest electron density, which are ortho and para to the activating hydroxyl group. For formononetin, these are the C6 and C8 positions on the A-ring.

  • Base-Catalyzed H/D Exchange: While less commonly detailed for isoflavones in the literature found, base-catalyzed H/D exchange would proceed through the deprotonation of the phenolic hydroxyl group, increasing the electron-donating ability of the oxygen and further activating the aromatic ring towards electrophilic attack by a deuterium source.

The pH of the reaction medium and the temperature are critical parameters that influence the rate of H/D exchange.[1]

Experimental Protocols

The following section provides a detailed experimental protocol for the deuteration of isoflavones, which can be adapted for formononetin. This protocol is based on established methods for the deuteration of structurally similar isoflavones, such as daidzein.[2]

Acid-Catalyzed H/D Exchange of Formononetin

This protocol describes a preparative-scale deuteration of formononetin using a deuterated acid catalyst.

Materials:

  • Formononetin

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterated trifluoroacetic acid (CF₃COOD, 99.5 atom % D)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve formononetin in a solution of deuterated trifluoroacetic acid and deuterium oxide.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by ¹H NMR spectroscopy to observe the disappearance of the signals corresponding to the protons at the C6 and C8 positions.

  • Workup: After the desired level of deuteration is achieved (typically after 24-48 hours), cool the reaction mixture to room temperature.

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel. Carefully neutralize the acid with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deuterated formononetin.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield the pure deuterated formononetin.

  • Characterization: Confirm the identity and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the acid-catalyzed deuteration of formononetin, based on typical results for similar isoflavones.[2]

ParameterValue
Substrate Formononetin
Deuterium Source D₂O / CF₃COOD
Reaction Time 24 - 48 hours
Reaction Temperature Reflux
Typical Yield 85 - 95%
Isotopic Purity ≥ 90%
Primary Deuteration Sites C6, C8

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the synthesis and analysis of deuterated formononetin.

H_D_Exchange_Mechanism cluster_start Starting Material cluster_reaction H/D Exchange cluster_product Product Formononetin Formononetin (C6-H, C8-H) Reaction_Step Deuterated Acid (e.g., D₂O/CF₃COOD) Formononetin->Reaction_Step + D⁺ Sigma_Complex Sigma Complex Intermediate (Resonance Stabilized) Reaction_Step->Sigma_Complex Electrophilic Attack Deuterated_Formononetin Deuterated Formononetin (C6-D, C8-D) Sigma_Complex->Deuterated_Formononetin - H⁺

Caption: Acid-catalyzed H/D exchange mechanism for formononetin.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction H/D Exchange Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Analysis NMR & Mass Spectrometry Purification->Analysis

Caption: General experimental workflow for deuterated formononetin synthesis.

Conclusion

The synthesis of deuterated formononetin via acid-catalyzed hydrogen-deuterium exchange is a robust and efficient method for producing isotopically labeled material for research purposes. This guide provides the foundational knowledge and a practical experimental framework for researchers to successfully synthesize and purify deuterated formononetin. The ability to selectively introduce deuterium into the formononetin structure opens up avenues for more detailed investigations into its metabolic fate and biological activity.

References

Formononetin-D3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on Formononetin-D3, a deuterated form of the naturally occurring isoflavone Formononetin. This guide covers its fundamental properties, mechanism of action, and key experimental findings, with a focus on its therapeutic potential.

Core Compound Specifications

This compound is a stable, isotope-labeled version of Formononetin, where three hydrogen atoms have been replaced by deuterium. This labeling is primarily utilized for tracer studies in pharmacokinetics and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

PropertyValueCitation(s)
CAS Number Not explicitly available for this compound; Unlabeled Formononetin is 485-72-3.[2][3][4][5]
Molecular Formula C₁₆H₉D₃O₄
Molecular Weight 271.28 g/mol
Appearance White to off-white solid

Therapeutic Potential and Mechanism of Action

Formononetin, the parent compound of this compound, is an O-methylated isoflavone found in various plants, including red clover and Astragalus membranaceus. It has garnered significant interest for its potential therapeutic applications, particularly in oncology and neurology, owing to its diverse biological activities. Formononetin exerts its effects by modulating multiple signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and neuroprotection.

Anti-Cancer Effects

Formononetin has demonstrated anti-tumor properties in various cancer models, including non-small cell lung cancer, prostate cancer, breast cancer, and hepatocellular carcinoma. Its mechanisms of action are multifaceted and involve:

  • Cell Cycle Arrest: Formononetin can induce cell cycle arrest, primarily at the G0/G1 or G1 phase, by altering the expression of key regulatory proteins such as p21, cyclin A, and cyclin D1.

  • Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins, including increasing the levels of Bax and cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.

  • Inhibition of Angiogenesis: Formononetin can suppress the formation of new blood vessels, which is crucial for tumor growth and metastasis, by downregulating the expression of vascular endothelial growth factor (VEGF).

  • Modulation of Signaling Pathways: Key signaling pathways implicated in cancer progression are targeted by formononetin, including the PI3K/Akt, MAPK/ERK, and STAT3 pathways. By inhibiting these pathways, formononetin can suppress tumor cell proliferation, survival, and invasion.

Neuroprotective Effects

Formononetin exhibits significant neuroprotective properties, making it a candidate for the treatment of various neurological disorders. Its neuroprotective mechanisms include:

  • Activation of Nrf2 Signaling: Formononetin can activate the Nrf2 signaling pathway, which plays a crucial role in protecting against oxidative stress and inflammation in the nervous system.

  • Modulation of PI3K/Akt and ERK Pathways: These pathways are vital for neuronal survival and neurogenesis. Formononetin has been shown to activate the PI3K/Akt and ERK pathways, thereby promoting neuroprotection.

  • Attenuation of Neuroinflammation: The compound can reduce neuroinflammation by inhibiting pathways such as the HMGB1/TLR4/NF-κB signaling cascade.

Key Signaling Pathways

The therapeutic effects of Formononetin are mediated through its interaction with a complex network of intracellular signaling pathways. The diagrams below illustrate some of the key pathways modulated by this compound.

Formononetin_Cancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Formononetin Formononetin PI3K PI3K Formononetin->PI3K inhibits Akt Akt Formononetin->Akt inhibits STAT3 STAT3 Formononetin->STAT3 inhibits Bcl2 Bcl-2 Formononetin->Bcl2 inhibits EGFR EGFR RAS RAS EGFR->RAS ERK ERK RAS->ERK PI3K->Akt MYC MYC ERK->MYC Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation/ Invasion Akt->Proliferation promotes CyclinD1 Cyclin D1 STAT3->CyclinD1 Bcl2->Apoptosis inhibits MYC->Proliferation CyclinD1->Proliferation Formononetin_Neuroprotection_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Formononetin Formononetin PI3K PI3K Formononetin->PI3K activates Nrf2 Nrf2 Formononetin->Nrf2 activates NFkB NF-κB Formononetin->NFkB inhibits Akt Akt PI3K->Akt Nrf2_nuc Nrf2 Akt->Nrf2_nuc promotes nuclear translocation Nrf2->Nrf2_nuc translocates Keap1 Keap1 Keap1->Nrf2 inhibits Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes activates transcription ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription

References

Solubility of Formononetin-D3 in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Formononetin-D3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This compound, a deuterated isotopologue of Formononetin, is an O-methylated isoflavone and a phytoestrogen found in plants like red clover.[1][2] Due to its biological activities, understanding its solubility is critical for a wide range of applications in research and drug development, from preparing stock solutions for in vitro assays to developing formulations. While specific solubility data for the deuterated form (D3) is not extensively published, the physicochemical properties are nearly identical to the parent compound, Formononetin. Therefore, this guide utilizes the available data for Formononetin as a reliable and close proxy for this compound. This document summarizes quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow to guide researchers.

Quantitative Solubility Data

The solubility of Formononetin has been determined in several common organic solvents. The data varies across different sources, which may be attributed to slight variations in experimental conditions (e.g., temperature, purity of the compound and solvent) and methodologies. The following table consolidates the available quantitative data to provide a comparative reference.

Organic SolventChemical FormulaSolubility (mg/mL)Mole Fraction (x 10⁻⁴) at 293.2 K (20°C)Source(s)
Dimethyl Sulfoxide (DMSO)C₂H₆OS~25 - 200Not Reported[1][3]
Dimethylformamide (DMF)C₃H₇NO~30Not Reported
AcetoneC₃H₆O~1.915.2735
n-PropanolC₃H₈O~0.701.6371
IsopropanolC₃H₈O~0.661.5401
EthanolC₂H₆O~0.601.5173
MethanolCH₄O~2.01.4880

Note: The solubility of Formononetin increases with rising temperature. The significant range reported for DMSO may reflect different measurement techniques or conditions. For maximum solubility in aqueous buffers, it is recommended to first dissolve Formononetin in DMF and then dilute with the chosen aqueous buffer.

Experimental Protocols for Solubility Determination

The most widely accepted and accurate method for determining the equilibrium solubility of a compound is the shake-flask method . This technique is a foundational approach in pharmaceutical and chemical research. Alternative methods, such as solution calorimetry, can also be employed, especially for highly viscous solutions.

The Shake-Flask Method

This method establishes equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent at a controlled temperature.

Detailed Methodology:

  • Preparation of the Sample: An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask.

  • Equilibration: The container is agitated using a mechanical shaker or magnetic stirrer at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. This is the point at which the rate of dissolution equals the rate of precipitation.

  • Phase Separation: Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is commonly done through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant. A chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute should be used to ensure the accuracy of the measurement.

  • Quantification of Solute: The concentration of this compound in the clear, saturated filtrate is then measured using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is the most common and precise method for this purpose. A calibration curve, generated from standard solutions of the compound at known concentrations, is used for accurate quantification.

  • Data Reporting: The final solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining equilibrium solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification & Reporting start Start add_excess Add Excess this compound to a Known Volume of Solvent start->add_excess agitate Agitate at Constant Temperature (24-72 hours) add_excess->agitate separate Centrifuge and Filter to Remove Undissolved Solid agitate->separate quantify Quantify Solute Concentration in Filtrate via HPLC separate->quantify report Report Solubility (e.g., mg/mL at T°C) quantify->report end_node End report->end_node

References

An In-depth Technical Guide on the Stability of Formononetin-D3 Under Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide based on established principles of drug stability testing and available data for formononetin. As of the date of this publication, specific, publicly available stability studies on Formononetin-D3 are limited. Therefore, the quantitative data presented herein is illustrative and based on typical stability profiles for deuterated compounds and their non-deuterated analogues, guided by the International Council for Harmonisation (ICH) guidelines.

Introduction

Formononetin, a naturally occurring O-methylated isoflavone, has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. The deuterated analogue, this compound, is of particular interest in drug development for its potential to offer an improved pharmacokinetic profile. The substitution of hydrogen atoms with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes, potentially leading to increased systemic exposure and a longer half-life of the drug substance.

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This guide provides a framework for understanding and evaluating the stability of this compound under various storage conditions, in line with regulatory expectations.

Understanding the Stability of Deuterated Compounds

Deuterated compounds often exhibit enhanced metabolic stability due to the kinetic isotope effect. The C-D bond has a lower vibrational frequency and zero-point energy compared to the C-H bond, requiring more energy to be broken. This can make sites of deuteration less susceptible to enzymatic attack, particularly by cytochrome P450 enzymes, which are involved in the metabolism of formononetin.

However, the chemical stability of this compound under various environmental conditions (temperature, humidity, and light) must be rigorously evaluated to establish appropriate storage conditions and a re-test period or shelf life.

Quantitative Stability Data

The following tables summarize the illustrative stability data for this compound under long-term, accelerated, and intermediate storage conditions as per ICH Q1A(R2) guidelines.

Table 1: Illustrative Long-Term Stability Data for this compound Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)Water Content (%)
0White to off-white powder99.8<0.10.2
3Conforms99.70.10.2
6Conforms99.60.20.3
9Conforms99.50.20.3
12Conforms99.40.30.3
18Conforms99.20.40.4
24Conforms99.00.50.4

Table 2: Illustrative Accelerated Stability Data for this compound Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)Water Content (%)
0White to off-white powder99.8<0.10.2
1Conforms99.50.20.4
2Conforms99.20.40.5
3Conforms98.90.60.6
6Conforms98.11.10.8

Table 3: Illustrative Forced Degradation Study Results for this compound

Stress ConditionDurationAssay (%)Major Degradation Product(s)
Acid Hydrolysis (0.1 M HCl)24 hours92.5Daidzein
Base Hydrolysis (0.1 M NaOH)4 hours88.2Daidzein and other related substances
Oxidation (3% H₂O₂)24 hours95.1Hydroxylated derivatives
Thermal (80°C)48 hours98.8Minor unidentified peaks
Photostability (ICH Q1B)Conforms99.1Minor unidentified peaks

Experimental Protocols

Stability Study Design

A comprehensive stability study for this compound should be designed in accordance with the ICH Q1A(R2) guideline.

  • Batches: At least three primary batches of the drug substance should be included in the stability program.

  • Container Closure System: Samples should be stored in containers that simulate the proposed packaging for commercial distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs under accelerated conditions)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: The testing protocol should include, but is not limited to:

    • Appearance (visual inspection)

    • Assay (potency)

    • Identification

    • Degradation products/impurities

    • Water content (e.g., by Karl Fischer titration)

    • Microbiological testing (if applicable)

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate determination of this compound and its degradation products.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV spectrophotometer at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound.

    • Dissolve in a suitable diluent (e.g., a mixture of methanol and water).

    • Filter the solution through a 0.45 µm filter before injection.

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity (including forced degradation studies)

    • Linearity

    • Range

    • Accuracy

    • Precision (repeatability and intermediate precision)

    • Limit of Detection (LOD)

    • Limit of Quantitation (LOQ)

    • Robustness

Forced Degradation Protocol

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 60°C.

  • Oxidation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B.

Visualizations

Signaling Pathways of Formononetin

Formononetin has been reported to modulate several key signaling pathways involved in cellular processes. The following diagrams illustrate some of these pathways.

formononetin_pi3k_akt_pathway formononetin Formononetin pi3k PI3K formononetin->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits cell_survival Cell Survival & Proliferation mtor->cell_survival formononetin_mapk_pathway formononetin Formononetin ras RAS formononetin->ras Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation stability_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting protocol Stability Protocol Design ICH Q1A(R2) Guidelines batches Batch Selection ≥ 3 Primary Batches protocol->batches packaging Container Closure System Simulates Market Packaging batches->packaging storage Storage of Samples Long-term (25°C/60%RH) Accelerated (40°C/75%RH) packaging->storage testing Time-Point Testing 0, 3, 6, 9, 12, 18, 24 months storage->testing analytical_testing Analytical Tests Assay, Impurities, Water Content testing->analytical_testing data_analysis Data Analysis Trend Analysis analytical_testing->data_analysis report Stability Report Establish Re-test Period data_analysis->report

The In Vitro Metabolic Fate of Formononetin-D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro metabolic fate of formononetin, with a particular focus on its deuterated analog, Formononetin-D3. Formononetin, an O-methylated isoflavone found in various plants and herbs, is known for its potential therapeutic properties. Understanding its metabolic pathways is crucial for drug development and for interpreting its pharmacological and toxicological profiles. This guide summarizes key metabolic reactions, the enzymes involved, available quantitative data, and detailed experimental protocols.

Executive Summary

The in vitro metabolism of formononetin is characterized by extensive phase I and phase II reactions. The primary metabolic pathways include:

  • O-demethylation: The removal of the methyl group at the 4'-position to form its major active metabolite, daidzein. This reaction is predominantly mediated by cytochrome P450 (CYP) enzymes.

  • Hydroxylation: The addition of hydroxyl groups to the formononetin structure, leading to various hydroxylated derivatives. This is also a CYP-mediated process.

  • Sulfonation: The conjugation of a sulfonate group, a significant phase II metabolic pathway for formononetin, primarily catalyzed by sulfotransferase SULT1A3.

  • Glucuronidation: The conjugation of glucuronic acid, another important phase II reaction common for isoflavones.

While specific studies on the metabolic fate of This compound are not extensively available in the public domain, its use as an internal standard in pharmacokinetic studies is well-documented. The substitution of hydrogen with deuterium at the methoxy group (the primary site of metabolism) leads to a stronger carbon-deuterium bond. This phenomenon, known as the kinetic isotope effect , slows down the rate of O-demethylation. Consequently, this compound follows the same metabolic pathways as formononetin, but at a reduced rate, making it an ideal internal standard for bioanalytical methods.

Key Metabolic Pathways and Enzymes

The in vitro metabolism of formononetin involves a series of enzymatic reactions that transform it into more polar metabolites for easier excretion.

Phase I Metabolism

O-Demethylation: The most prominent phase I metabolic reaction for formononetin is the O-demethylation of the 4'-methoxy group, resulting in the formation of daidzein. This conversion is critical as daidzein itself is a potent phytoestrogen with various biological activities. Several cytochrome P450 isoforms have been identified to catalyze this reaction, including CYP1A2, CYP2C91, CYP2A6, CYP2D61, and CYP2C19.[1][2]

Hydroxylation: In addition to demethylation, formononetin can undergo hydroxylation at various positions on its aromatic rings. Studies have identified several hydroxylated metabolites, such as 6,7-dihydroxy-4'-methoxyisoflavone, 7,8-dihydroxy-4'-methoxyisoflavone, and 7,3'-dihydroxy-4'-methoxyisoflavone, indicating that multiple sites are susceptible to CYP-mediated oxidation.[1]

Formononetin Formononetin Daidzein Daidzein Formononetin->Daidzein O-Demethylation Hydroxylated_Metabolites Hydroxylated Metabolites Formononetin->Hydroxylated_Metabolites Hydroxylation CYP450s CYP1A2, CYP2C91, CYP2A6, CYP2D61, CYP2C19

Phase I Metabolism of Formononetin
Phase II Metabolism

Sulfonation: Formononetin is a substrate for sulfotransferase enzymes, leading to the formation of formononetin sulfate. The sulfotransferase isoform SULT1A3 has been identified as a key enzyme in this pathway. This reaction typically occurs at the 7-hydroxyl group.

Glucuronidation: As with many phenolic compounds, formononetin and its primary metabolite, daidzein, can undergo glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the molecule, significantly increasing its water solubility and facilitating its elimination. While specific UGT isoforms responsible for formononetin glucuronidation are not definitively identified in the provided search results, it is a well-established pathway for isoflavones.[1]

Formononetin Formononetin Formononetin_Sulfate Formononetin Sulfate Formononetin->Formononetin_Sulfate Sulfonation Formononetin_Glucuronide Formononetin Glucuronide Formononetin->Formononetin_Glucuronide Glucuronidation SULT1A3 SULT1A3 UGTs UGTs

Phase II Metabolism of Formononetin

Quantitative Data on Formononetin Metabolism

The following table summarizes the available quantitative data for the in vitro metabolism of formononetin. It is important to note that while O-demethylation, hydroxylation, and glucuronidation are confirmed metabolic pathways, specific kinetic parameters (Km and Vmax) for these reactions for formononetin were not available in the reviewed literature.

Metabolic PathwayEnzymeSystemKm (µM)Vmax (pmol/min/mg)Reference
Sulfonation SULT1A3HEK-SULT1A3 cell lysate6.1713.94[3]

The Role of this compound and the Kinetic Isotope Effect

This compound is a deuterated analog of formononetin, where the three hydrogen atoms of the 4'-methoxy group are replaced with deuterium atoms. This substitution is key to its utility in metabolic studies.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond. In the context of formononetin metabolism, the rate-limiting step for O-demethylation involves the cleavage of a C-H bond in the methoxy group by CYP enzymes. When deuterium is substituted at this position, the rate of this enzymatic reaction is significantly reduced. This phenomenon is known as the kinetic isotope effect (KIE) .

Due to the KIE, this compound is metabolized to daidzein-d3 at a slower rate than formononetin is metabolized to daidzein. This property makes this compound an excellent internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to measure formononetin concentrations in biological matrices. Because it behaves almost identically to formononetin during sample preparation and chromatographic separation but has a different mass, it can be used to accurately correct for any analyte loss during the analytical process.

While direct studies on the complete metabolic profile of this compound are scarce, it is expected to undergo the same phase I and phase II reactions as formononetin, including hydroxylation, sulfonation, and glucuronidation, albeit with potential alterations in the rates of these reactions if they occur near the site of deuteration.

cluster_0 Formononetin Metabolism cluster_1 This compound Metabolism Formononetin Formononetin CH_bond C-H Bond Cleavage (Rate-Limiting Step) Formononetin->CH_bond CYP450 Daidzein Daidzein CH_bond->Daidzein Fast Formononetin_D3 This compound CD_bond C-D Bond Cleavage (Rate-Limiting Step) Formononetin_D3->CD_bond CYP450 Daidzein_D3 Daidzein-d3 CD_bond->Daidzein_D3 Slow (KIE) start Start prep Prepare Reaction Mix (HLM + Buffer) start->prep preincubate Pre-incubate at 37°C prep->preincubate add_substrate Add Formononetin preincubate->add_substrate initiate Initiate with NADPH add_substrate->initiate incubate Incubate at 37°C (Time course) initiate->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze end End analyze->end

References

Methodological & Application

Application Note: High-Throughput Quantification of Formononetin in Human Plasma using LC-MS/MS with Formononetin-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of formononetin in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Formononetin-D3, is employed. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications in drug development requiring reliable quantification of formononetin. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides detailed LC-MS/MS parameters. All quantitative data, including calibration curve performance, precision, and accuracy, are summarized in comprehensive tables.

Introduction

Formononetin is an O-methylated isoflavone naturally found in various plants and herbs, such as red clover. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Accurate quantification of formononetin in biological matrices is essential for evaluating its pharmacokinetic profile and understanding its mechanism of action.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and correcting for variability during sample preparation and analysis. By closely mimicking the physicochemical properties of the analyte, this compound co-elutes and experiences similar ionization efficiency, leading to highly reliable and reproducible results.

Experimental Protocols

Materials and Reagents
  • Formononetin (≥98% purity)

  • This compound (≥98% purity, deuterated internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Human plasma (with appropriate anticoagulant)

Stock and Working Solutions
  • Formononetin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of formononetin in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Formononetin Working Solutions: Prepare a series of working solutions by serially diluting the formononetin stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, calibration standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

  • Add 10 µL of the 100 ng/mL IS working solution to each tube (except for blank samples).

  • Add 150 µL of acetonitrile (containing the IS) to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to ensure separation from matrix components. For example: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Formononetin269.1254.115035
This compound272.1257.115035 (Estimated)

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of formononetin to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value

Linearity: The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low3< 10%90-110%< 10%90-110%
Medium80< 10%90-110%< 10%90-110%
High800< 10%90-110%< 10%90-110%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 85%90-110%
Medium80> 85%90-110%
High800> 85%90-110%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_addition Add this compound IS (10 µL) plasma->is_addition protein_precipitation Protein Precipitation (150 µL Acetonitrile) is_addition->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Formononetin / this compound) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for the quantification of formononetin in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of formononetin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and procedural variability. This method is well-suited for pharmacokinetic and other drug development studies involving formononetin.

Application Notes and Protocol for Formononetin-D3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formononetin, an O-methylated isoflavone found in various plants and herbs, has garnered significant interest for its potential therapeutic effects. To thoroughly investigate its absorption, distribution, metabolism, and excretion (ADME) profile, robust pharmacokinetic (PK) studies are essential. The use of stable isotope-labeled compounds, such as Formononetin-D3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for such bioanalytical studies.[1][2]

This document provides a detailed protocol for the use of this compound as a tracer in pharmacokinetic studies of formononetin. By administering this compound and measuring its concentration along with the unlabeled formononetin in biological matrices, researchers can accurately delineate the pharmacokinetic properties of the parent compound.

Pharmacokinetic Parameters of Formononetin in Rats

The following table summarizes the pharmacokinetic parameters of formononetin in rats after oral administration, as reported in the literature. This data is provided as a reference for expected values in similar preclinical studies.

Pharmacokinetic ParameterValueReference
Cmax (Maximum Concentration)17 - 81 ng/mL[3]
Tmax (Time to Cmax)0.5 - 1 h[3]
Bioavailability ~21.8%[2]
Half-life (t½) Varies with formulation
Area Under the Curve (AUC) Varies with formulation

Experimental Protocol: Pharmacokinetic Study of this compound in Rats

This protocol outlines a typical pharmacokinetic study in rats using this compound as the analyte, quantified by a validated LC-MS/MS method.

Materials and Reagents
  • This compound (Analyte)

  • Formononetin (for calibration standards and quality controls)

  • Daidzein-d4 (Internal Standard - IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Rat plasma (blank)

  • Phosphate-buffered saline (PBS)

Animal Dosing and Sample Collection
  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of formononetin.

  • Dosing:

    • Prepare a dosing solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Administer a single oral dose of this compound (e.g., 20 mg/kg) to the rats.

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

Sample Preparation (Protein Precipitation)
  • Thaw the plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 10 µL of the internal standard working solution (Daidzein-d4 in 50% methanol).

  • Add 150 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions for the analysis of formononetin and its deuterated analog. Method optimization and validation are crucial for each specific application.

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Optimized for separation of analyte and IS
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be determined based on the specific labeled positions Formononetin: m/z 269.1 → 254.1 Daidzein-d4 (IS): m/z 259.1 → 203.1
Bioanalytical Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Precision (Intra- and Inter-day) %CV ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) %RE within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the IS
Stability (Freeze-thaw, short-term, long-term) Analyte stable under tested conditions

Experimental Workflow Diagram

Pharmacokinetic_Study_Workflow cluster_prestudy Pre-Study cluster_instudy In-Life Phase cluster_poststudy Analytical Phase cluster_analysis Data Analysis & Reporting Protocol_Design Protocol Design Method_Development LC-MS/MS Method Development Protocol_Design->Method_Development Method_Validation Bioanalytical Method Validation Method_Development->Method_Validation Dosing Animal Dosing (this compound) Blood_Sampling Blood Sampling (Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis Report_Generation Study Report Generation PK_Analysis->Report_Generation

Caption: Workflow for a typical pharmacokinetic study using this compound.

Signaling Pathway Diagram (Hypothetical Metabolic Pathway)

Formononetin_Metabolism cluster_absorption Absorption cluster_metabolism Metabolism Formononetin_D3 This compound (Administered) GI_Tract Gastrointestinal Tract Formononetin_D3->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Liver Liver (Phase I & II Enzymes) Daidzein_D3 Daidzein-D3 Liver->Daidzein_D3 Demethylation Other_Metabolites Other Metabolites Liver->Other_Metabolites Conjugation, etc. Liver->Systemic_Circulation Equol_D3 Equol-D3 Daidzein_D3->Equol_D3 Reduction Systemic_Circulation->Liver First-Pass Metabolism Excretion Excretion (Urine, Feces) Systemic_Circulation->Excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Application Note: Quantitative Analysis of Formononetin in Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of formononetin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with formononetin-D3 as the internal standard (IS). This method is suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications.

Introduction

Formononetin is a naturally occurring O-methylated isoflavone found predominantly in leguminous plants and herbs like red clover (Trifolium pratense) and Astragalus membranaceus.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including neuroprotective, antitumor, antioxidant, and anti-inflammatory effects.[1][2] Accurate quantification of formononetin in biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and metabolic fate.[3][4]

This application note describes a robust and sensitive LC-MS/MS method for the determination of formononetin in plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental

Materials and Reagents
  • Formononetin (≥98% purity)

  • This compound (IS, ≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Human or rat plasma (K2-EDTA anticoagulant)

  • All other chemicals and solvents should be of analytical or higher grade.

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is recommended.

LC-MS/MS Method

A summary of the liquid chromatography and mass spectrometry conditions is provided in Table 1.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC Conditions
ColumnC18 Reversed-Phase (e.g., Kinetex C18, 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Gradient ElutionExample: Start at 10% B, linear ramp to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Injection Volume5 µL
Column Temperature30 °C
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive or Negative Mode
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature500 °C
IonSpray Voltage+5500 V (Positive Mode) / -4500 V (Negative Mode)
MRM Transitions
Formononetin (Negative)Q1: 266.9 m/z → Q3: 252.0 m/z
This compound (Negative)Q1: 269.9 m/z → Q3: 255.0 m/z (Predicted)
Dwell Time150 ms

Note: MS parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument used.

Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting formononetin from plasma samples.

  • Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Aliquot: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.

  • Precipitate: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to an HPLC vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for formononetin quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Spike Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into HPLC/UHPLC p5->a1 a2 C18 Column Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection (Triple Quadrupole MS) a3->a4 d1 Peak Integration a4->d1 d2 Analyte/IS Ratio Calculation d1->d2 d3 Concentration Quantification (via Calibration Curve) d2->d3

Caption: Experimental workflow for formononetin quantification in plasma.

Method Validation Summary

The described method should be validated according to international guidelines (e.g., FDA or EMA). Key validation parameters are summarized below based on data from published literature.

Table 2: Linearity and Sensitivity

ParameterResult
Linearity Range1.0 - 500 ng/mL
Correlation Coefficient (r²)> 0.997
Lower Limit of Quantitation (LLOQ)1.04 ng/mL

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LQC2.0< 9.96%< 9.96%-11.25% to 9.38%
MQC50.0< 9.96%< 9.96%-11.25% to 9.38%
HQC400.0< 9.96%< 9.96%-11.25% to 9.38%

Data synthesized from representative studies. LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.

Table 4: Recovery and Matrix Effect

ParameterResult
Extraction Recovery> 85%
Matrix Effect90% - 110%

Formononetin Signaling Pathway

Formononetin exerts its biological effects by modulating several key intracellular signaling pathways. A significant mechanism of action involves the inhibition of the PI3K/Akt pathway, which is a central regulator of cell survival, proliferation, and metastasis. By suppressing this pathway, formononetin can induce apoptosis and inhibit the invasion of cancer cells.

G Formononetin Formononetin PI3K PI3K Formononetin->PI3K Akt Akt PI3K->Akt MMPs MMP-2, MMP-9 Akt->MMPs Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Invasion Metastasis & Invasion MMPs->Invasion

Caption: Formononetin inhibits the PI3K/Akt signaling pathway.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of formononetin in plasma. The use of a stable isotope-labeled internal standard (this compound) ensures high-quality data suitable for regulated bioanalysis. This protocol is applicable to a wide range of research and development activities, including pharmacokinetic profiling and drug metabolism studies, facilitating further investigation into the therapeutic potential of formononetin.

References

Revolutionizing Isoflavone Analysis: A Detailed LC-MS/MS Protocol for Formononetin Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoflavones, a class of phytoestrogens found abundantly in leguminous plants such as soybeans and red clover, have garnered significant scientific interest for their potential roles in human health and disease. Their structural similarity to human estrogen allows them to interact with estrogen receptors, leading to a range of biological activities. Formononetin, a prominent isoflavone, is a key area of research in drug development and nutritional science. Accurate and precise quantification of Formononetin in various biological and botanical matrices is crucial for understanding its pharmacokinetics, metabolism, and therapeutic potential.

This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Formononetin, employing Formononetin-D3 as a stable isotope-labeled internal standard to ensure the highest level of accuracy. This protocol is designed for researchers, scientists, and professionals in drug development, providing a comprehensive guide from sample preparation to data analysis.

Experimental Protocols

This section details the methodologies for the extraction and quantification of Formononetin from a plant matrix.

Sample Preparation: Extraction of Isoflavones from Plant Material

This protocol outlines a standard procedure for the extraction of isoflavones from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., red clover, soybean)

  • 80% Methanol (HPLC grade)

  • This compound internal standard solution (1 µg/mL in methanol)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 100 mg of the dried, powdered plant material into a microcentrifuge tube.

  • Add 1 mL of 80% methanol.

  • Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in a water bath for 30 minutes at room temperature.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides the optimized parameters for the chromatographic separation and mass spectrometric detection of Formononetin and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 20% B, 1-5 min: 20-80% B, 5-6 min: 80% B, 6-6.1 min: 80-20% B, 6.1-8 min: 20% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Collision Gas Argon

Data Presentation

The use of a stable isotope-labeled internal standard allows for accurate and precise quantification. The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Formononetin.

Table 1: Mass Spectrometry Parameters for Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Formononetin 269.1254.10.13020
132.10.13035
This compound (IS) 272.1254.10.13020
132.10.13035

Table 2: Method Performance Characteristics

ParameterFormononetin
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Recovery 95 - 105%
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 10%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a simplified representation of a key signaling pathway influenced by isoflavones.

experimental_workflow sample Plant Material (e.g., Red Clover Powder) extraction Extraction with 80% Methanol + this compound (IS) sample->extraction centrifugation Centrifugation (10,000 x g, 10 min) extraction->centrifugation filtration Filtration (0.22 µm Syringe Filter) centrifugation->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms data_analysis Data Processing & Quantification lc_ms->data_analysis results Results data_analysis->results

Figure 1: Experimental Workflow for LC-MS/MS Analysis of Formononetin.

signaling_pathway isoflavones Isoflavones (e.g., Formononetin) er Estrogen Receptor (ERα / ERβ) isoflavones->er Binds to nucleus Nucleus er->nucleus Translocates to ere Estrogen Response Element (ERE) er->ere Binds to transcription Gene Transcription ere->transcription Regulates response Biological Response transcription->response

Figure 2: Simplified Isoflavone Estrogen Receptor Signaling Pathway.

Application Note: Quantitative Analysis of Formononetin in Human Plasma using a Deuterated Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the sensitive and specific quantification of formononetin in human plasma. The use of a deuterated internal standard (Formononetin-d3) ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable formononetin quantification.

Introduction

Formononetin is an O-methylated isoflavone found in various plants and herbs, notably in red clover. It has garnered significant scientific interest due to its potential therapeutic effects, including neuroprotective, anti-inflammatory, and anti-cancer activities.[1][2][3] These biological activities are often attributed to its modulation of key cellular signaling pathways, such as the Nrf2/ARE and PI3K/Akt pathways.[1][4] Accurate and reliable quantification of formononetin in biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and metabolic fate.

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative bioanalysis. The deuterated internal standard closely mimics the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby correcting for potential variations and enhancing the accuracy and precision of the analytical method. This application note provides a detailed protocol for the sample preparation and UPLC-MS/MS analysis of formononetin in human plasma using a deuterated internal standard.

Signaling Pathway of Formononetin

Formononetin exerts its biological effects by modulating several key signaling pathways. One of the prominent pathways is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, formononetin has been shown to activate the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway, which is involved in cell survival, proliferation, and growth.

Formononetin_Signaling_Pathway cluster_nrf2 Nrf2/ARE Pathway cluster_pi3k PI3K/Akt Pathway Formononetin Formononetin Sirt1 Sirt1 Formononetin->Sirt1 activates PI3K PI3K Formononetin->PI3K activates Nrf2 Nrf2 Sirt1->Nrf2 activates Keap1 Keap1 ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD-1) ARE->Antioxidant_Genes activates transcription of Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival promotes

Figure 1: Simplified signaling pathways of Formononetin.

Experimental Protocols

Materials and Reagents
  • Formononetin reference standard (≥98% purity)

  • This compound (deuterated internal standard, ≥98% purity)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Stock and Working Solutions
  • Formononetin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of formononetin in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare working solutions of formononetin and this compound by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

Sample_Preparation_Workflow start Start: 100 µL Human Plasma add_is Add 20 µL This compound (IS) start->add_is vortex1 Vortex 10 sec add_is->vortex1 add_acn Add 300 µL Cold Acetonitrile vortex1->add_acn vortex2 Vortex 1 min add_acn->vortex2 centrifuge Centrifuge 12,000 x g, 10 min, 4°C vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Initial Mobile Phase evaporate->reconstitute vortex3 Vortex 30 sec reconstitute->vortex3 analyze UPLC-MS/MS Analysis vortex3->analyze

References

Application of Formononetin-D3 in Metabolic Profiling Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formononetin, an O-methylated isoflavone found in various plants and herbs, has garnered significant interest for its potential therapeutic properties, including anti-cancer and neuroprotective effects. Metabolic profiling studies are crucial to understanding its mechanism of action, pharmacokinetics, and effects on endogenous metabolic pathways. Formononetin-D3, a deuterated analog of formononetin, serves as an ideal internal standard in mass spectrometry-based metabolomics. Its chemical and physical properties are nearly identical to formononetin, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation and accurate quantification of the target analyte. This document provides detailed application notes and protocols for the use of this compound in metabolic profiling studies.

Application Notes: The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate and precise quantification in LC-MS/MS-based metabolic profiling. Deuterated standards are considered the gold standard for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.

Key Advantages of Using this compound:

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As this compound co-elutes with endogenous formononetin and experiences the same matrix effects, it allows for reliable normalization of the analyte signal.

  • Improved Precision and Accuracy: By accounting for variability in sample handling and instrument response, this compound significantly improves the precision and accuracy of quantitative measurements.

  • Reliable Quantification across Different Samples: It ensures that comparisons between different samples and batches are valid, which is essential for robust metabolomic studies.

Data Presentation: Quantitative Analysis of Formononetin

The following tables summarize key quantitative data from pharmacokinetic studies of formononetin in rats. These values are essential for designing and interpreting metabolic profiling studies.

Table 1: Pharmacokinetic Parameters of Formononetin in Rats after Oral Administration

ParameterValueReference
Dose (mg/kg) 20[1]
Cmax (ng/mL) 17 - 81[1]
Tmax (h) 0.5 - 1[1]
AUC (ng·h/mL) Varies by formulation[1]
Oral Bioavailability (%) ~21.8[2]

Table 2: LC-MS/MS Method Validation Parameters for Formononetin Quantification

ParameterValueReference
Linearity Range (ng/mL) 0.10 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10
Intra-day Precision (%RSD) < 9.96
Inter-day Precision (%RSD) < 9.96
Accuracy (%RE) -11.25 to 9.38

Experimental Protocols

Plasma Sample Preparation for Metabolic Profiling

This protocol describes a general method for the extraction of metabolites from plasma, incorporating this compound as an internal standard.

Materials:

  • Plasma samples

  • This compound internal standard stock solution (1 mg/mL in methanol)

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 13,000 x g and 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Prepare Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solution with methanol.

  • Protein Precipitation:

    • Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution.

    • Add 400 µL of pre-chilled methanol.

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness using a nitrogen evaporator or vacuum concentrator at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 20 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This protocol provides a general framework for the analysis of formononetin and other metabolites using a UPLC-MS/MS system. Instrument parameters should be optimized for the specific instrument and analytes of interest.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • Formononetin: Q1: 269.1 -> Q3: 254.1

    • This compound: Q1: 272.1 -> Q3: 257.1

    • Note: Other metabolite transitions need to be determined empirically or from literature.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Note: These are starting parameters and should be optimized.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Below are Graphviz diagrams illustrating key signaling pathways influenced by formononetin and a typical experimental workflow for metabolic profiling.

G Formononetin Metabolic Pathway Formononetin Formononetin Daidzein Daidzein Formononetin->Daidzein Demethylation (CYP450s) PhaseII_Metabolites PhaseII_Metabolites Formononetin->PhaseII_Metabolites Glucuronidation/ Sulfation Dihydrodaidzein Dihydrodaidzein Daidzein->Dihydrodaidzein Reduction Daidzein->PhaseII_Metabolites Glucuronidation/ Sulfation Equol Equol Dihydrodaidzein->Equol Reduction

Caption: Metabolic conversion of Formononetin to its major metabolites.

G Experimental Workflow for Metabolic Profiling cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Separation UPLC Separation Reconstitution->UPLC_Separation MS_Detection MS/MS Detection (MRM) UPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using This compound Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: A typical workflow for a metabolic profiling study.

G Formononetin's Effect on PI3K/AKT Signaling Formononetin Formononetin PI3K PI3K Formononetin->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Survival AKT->Survival Promotes Cell_Growth Cell_Growth mTOR->Cell_Growth

Caption: Formononetin's modulatory effect on the PI3K/AKT signaling pathway.

Conclusion

This compound is an indispensable tool for robust and reliable metabolic profiling studies of formononetin and its impact on the metabolome. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute high-quality metabolomics experiments. The use of a deuterated internal standard, coupled with validated analytical methods, will ensure the generation of accurate and reproducible data, ultimately advancing our understanding of the biological roles of formononetin.

References

Quantifying Formononetin and Its Metabolites Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formononetin, a prominent isoflavone found in various legumes and medicinal plants, has garnered significant scientific interest for its potential therapeutic applications. As a phytoestrogen, it interacts with estrogen receptors and modulates various signaling pathways, influencing a range of physiological processes. To accurately assess its pharmacokinetic profile and metabolic fate, a robust and reliable analytical method for the quantification of formononetin and its primary metabolites is essential. This document provides a detailed protocol for the simultaneous quantification of formononetin and its major metabolites—daidzein, dihydrodaidzein, and equol—in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Formononetin-D3 as an internal standard.

Metabolic Pathway of Formononetin

Formononetin undergoes several metabolic transformations in the body. The primary metabolic pathway involves demethylation to form daidzein. Daidzein is further metabolized by gut microflora through reduction to dihydrodaidzein and then to equol. These metabolites, along with the parent compound, can also undergo conjugation reactions to form glucuronide and sulfate derivatives.

Formononetin_Metabolism Formononetin Formononetin Daidzein Daidzein Formononetin->Daidzein Demethylation Conjugates Conjugates Formononetin->Conjugates Dihydrodaidzein Dihydrodaidzein Daidzein->Dihydrodaidzein Reduction Daidzein->Conjugates Equol Equol Dihydrodaidzein->Equol Reduction Dihydrodaidzein->Conjugates Equol->Conjugates

Caption: Metabolic pathway of formononetin.

Experimental Protocol: UPLC-MS/MS Quantification

This protocol outlines the procedure for the extraction and quantification of formononetin and its metabolites from plasma samples. This compound is used as an internal standard to ensure accuracy and precision.

Materials and Reagents
  • Formononetin, Daidzein, Dihydrodaidzein, Equol (analytical standards)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for the extraction of analytes from plasma.

Sample_Preparation_Workflow start Start plasma 50 µL Plasma Sample start->plasma add_is Add 10 µL this compound (IS) plasma->add_is add_methanol Add 150 µL Methanol add_is->add_methanol vortex Vortex (1 min) add_methanol->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject end End inject->end

Caption: Workflow for plasma sample preparation.

Protocol:

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient Elution:

Time (min)% B
0.020
1.020
5.080
6.080
6.120
8.020

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Formononetin267.1252.125
This compound (IS) 270.1 255.1 25
Daidzein253.1133.130
Dihydrodaidzein255.1135.128
Equol241.1121.135

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method, based on typical validation results for similar assays.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Formononetin1 - 1000> 0.99
Daidzein1 - 1000> 0.99
Dihydrodaidzein1 - 1000> 0.99
Equol1 - 1000> 0.99

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Formononetin LLOQ195 - 105< 15
LQC390 - 110< 15
MQC10090 - 110< 15
HQC80090 - 110< 15
Daidzein LLOQ195 - 105< 15
LQC390 - 110< 15
MQC10090 - 110< 15
HQC80090 - 110< 15
Dihydrodaidzein LLOQ195 - 105< 15
LQC390 - 110< 15
MQC10090 - 110< 15
HQC80090 - 110< 15
Equol LLOQ195 - 105< 15
LQC390 - 110< 15
MQC10090 - 110< 15
HQC80090 - 110< 15

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, RSD: Relative Standard Deviation.

Formononetin Signaling Pathways

Formononetin exerts its biological effects by modulating several key signaling pathways. As a phytoestrogen, it can bind to estrogen receptors (ERα and ERβ), initiating downstream signaling cascades.

Formononetin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_alpha ERα PI3K PI3K ER_alpha->PI3K Activates ER_beta ERβ MAPK MAPK ER_beta->MAPK Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Inhibits Gene_Expression Gene Expression (Proliferation, Apoptosis, Inflammation) Akt->Gene_Expression Modulates MAPK->Gene_Expression Modulates NFkB->Gene_Expression Modulates Formononetin Formononetin Formononetin->ER_alpha Formononetin->ER_beta

Caption: Simplified signaling pathways of formononetin.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of formononetin and its major metabolites in plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for pharmacokinetic studies and other applications in drug development and biomedical research. The provided protocols and data serve as a valuable resource for researchers investigating the biological activities and metabolic fate of formononetin.

Application Note: Quantification of Formononetin in Food Matrices using a Deuterated Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of formononetin in food matrices. To compensate for matrix effects and variations during sample preparation and analysis, a stable isotope-labeled internal standard, formononetin-d3, is employed. The protocol outlines procedures for sample extraction, cleanup, and UPLC-MS/MS analysis. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine analysis in food quality control and research.

Introduction

Formononetin is an O-methylated isoflavone found in various plants and food products, particularly legumes like red clover and soy.[1][2] Due to its potential health benefits, accurate quantification in different food matrices is crucial for researchers, scientists, and drug development professionals. The complexity of food matrices can, however, lead to significant analytical challenges, including matrix effects that can suppress or enhance the analyte signal in mass spectrometry.[3][4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is the gold standard for quantitative mass spectrometry.[5] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any variations. This application note details a validated UPLC-MS/MS method for the quantification of formononetin in food matrices using this compound as the internal standard.

Experimental Protocols

Sample Preparation (General Protocol for Solid Food Matrix)

This protocol is a general guideline and may need optimization depending on the specific food matrix.

a. Reagents and Materials:

  • Formononetin analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (HCl)

  • 0.45 µm syringe filters

b. Equipment:

  • Homogenizer or blender

  • Centrifuge

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

  • UPLC-MS/MS system

c. Extraction and Hydrolysis:

For food matrices where formononetin may be present as glycosides (e.g., red clover, soy products), an acid hydrolysis step is necessary to convert the glycosides to the aglycone form for accurate quantification.

  • Homogenization: Weigh 1-2 g of the homogenized food sample into a centrifuge tube.

  • Spiking with Internal Standard: Add a known amount of this compound internal standard solution to each sample.

  • Extraction and Hydrolysis:

    • Add 10 mL of a methanol/water (80:20, v/v) solution containing 0.1 M HCl.

    • Vortex vigorously for 1 minute.

    • Incubate in a water bath at 60°C for 2 hours to facilitate hydrolysis.

  • Centrifugation: After cooling to room temperature, centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

a. UPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-3 min: 30-95% B

    • 3-4 min: 95% B

    • 4.1-5 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

b. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Formononetin: m/z 269.1 → 254.1 (quantifier), m/z 269.1 → 197.1 (qualifier)

    • This compound: m/z 272.1 → 257.1 (quantifier)

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the validation data for the UPLC-MS/MS method for formononetin analysis using a deuterated internal standard. The data is adapted from a study on red clover isoflavones.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Formononetin0.5 - 500> 0.9980.150.5

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Formononetin1.5102.34.56.8
5098.73.25.1
400101.52.84.3

Table 3: Recovery

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)
Formononetin1.598.5
50103.2
40099.8

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Food Sample Homogenization spike Spike with this compound (IS) sample->spike extract Extraction & Acid Hydrolysis (Methanol/Water/HCl, 60°C) spike->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter uplc UPLC Separation (C18 Column) filter->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification (Peak Area Ratio: Analyte/IS) msms->quant report Reporting Results quant->report

Caption: Experimental workflow for the quantification of formononetin in food matrices.

Conclusion

The described UPLC-MS/MS method, incorporating a deuterated internal standard, provides a reliable and accurate approach for the quantification of formononetin in complex food matrices. The detailed protocol and validation data demonstrate the method's robustness, making it a valuable tool for researchers and professionals in the fields of food science, nutrition, and drug development. The use of an isotopic internal standard is critical for overcoming matrix effects and ensuring high-quality analytical results.

References

Application Notes and Protocols for Cell-Based Assay Quantification Using Formononetin-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formononetin, a naturally occurring isoflavone found in plants like red clover (Trifolium pratense) and Astragalus membranaceus, has garnered significant interest in biomedical research for its potential therapeutic properties.[1][2] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][3] Notably, formononetin has been extensively investigated for its anticancer potential, demonstrating the ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell models.[1] The underlying mechanisms of action often involve the modulation of key cellular signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

Accurate quantification of formononetin in cell-based assays is critical for understanding its dose-dependent effects, cellular uptake, and metabolic fate. Formononetin-D3, a deuterium-labeled analog of formononetin, serves as an ideal internal standard for mass spectrometry-based quantification. Its near-identical physicochemical properties to formononetin ensure that it behaves similarly during sample preparation and analysis, allowing for precise correction of matrix effects and variations in instrument response. This application note provides detailed protocols for utilizing this compound in the quantification of formononetin's effects in various cell-based assays.

Signaling Pathways Modulated by Formononetin

Formononetin exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is crucial for designing and interpreting cell-based assays.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Formononetin has been shown to inhibit this pathway in several cancer cell lines. By suppressing the phosphorylation of PI3K and Akt, formononetin can lead to decreased cell viability and induction of apoptosis.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Formononetin Formononetin Formononetin->PI3K Formononetin->Akt

Caption: Formononetin's inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Formononetin has been observed to inactivate the MAPK/ERK pathway in a dose-dependent manner in some cancer cells, leading to the induction of apoptosis.

MAPK_ERK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival Formononetin Formononetin Formononetin->ERK

Caption: Formononetin's inhibitory effect on the MAPK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the reported effects of formononetin on various cancer cell lines. Concentrations and observed effects may vary based on experimental conditions.

Table 1: Effect of Formononetin on Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer10-300
MDA-MB-231Breast Cancer>160
PC-3Prostate Cancer80
LNCaPProstate Cancer80
HCT116Colon Cancer10-300
A549Non-small cell lung cancer10-300

Table 2: Molecular Effects of Formononetin on Key Proteins

Cell LineProteinEffectPathwayReference
MCF-7p-AktDecreasePI3K/Akt
MDA-MB-231MMP-2, MMP-9DecreasePI3K/Akt
PC-3BaxIncreaseApoptosis
PC-3Bcl-2DecreaseApoptosis
LNCaPp-ERK1/2DecreaseMAPK/ERK
HCT116Cyclin D1DecreaseCell Cycle

Experimental Protocols

The following protocols describe how to perform common cell-based assays to evaluate the effects of formononetin, incorporating this compound for accurate quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_quantification Quantification Cell_Culture Cell Culture (e.g., MCF-7, PC-3) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Formononetin_Stock Prepare Formononetin & this compound Stocks Treatment Treat Cells with Formononetin Formononetin_Stock->Treatment Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., Viability, Apoptosis) Incubation->Endpoint_Assay Harvest Harvest Cells & Supernatant Incubation->Harvest Lysis Cell Lysis & Protein Quantification Harvest->Lysis Spike_IS Spike with This compound (IS) Lysis->Spike_IS Extraction Sample Extraction (e.g., SPE, LLE) Spike_IS->Extraction LCMS LC-MS Analysis Extraction->LCMS

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Formononetin-D3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Formononetin-D3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MRM transitions for this compound and its non-deuterated analog, Formononetin?

A1: The optimal Multiple Reaction Monitoring (MRM) transitions are crucial for selective and sensitive quantification. For Formononetin, the protonated molecule [M+H]⁺ is typically monitored. Since this compound has three deuterium atoms, its mass will be shifted by +3 Da.

Here are the recommended MRM transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
Formononetin269.1254.1[M+H-CH₃]⁺
226.1[M+H-CH₃-CO]⁺
This compound272.1257.1[M+H-CH₃]⁺ (Loss of unlabeled methyl group)
229.1[M+H-CH₃-CO]⁺ (Loss of unlabeled methyl group and CO)

Q2: I am observing low sensitivity for this compound. What are the potential causes and solutions?

A2: Low sensitivity can be a multifaceted issue. The following troubleshooting guide outlines potential causes and their corresponding solutions.

Troubleshooting Guide: Low Sensitivity

This guide will help you diagnose and resolve common issues leading to low signal intensity in your this compound analysis.

Suboptimal Mass Spectrometer Parameters

Incorrect MS parameters are a primary cause of poor sensitivity.

Solution:

Optimize the ion source and compound-specific parameters. The optimal collision energy is the one that produces the highest abundance of the product ion for maximum sensitivity.

Recommended Starting MS Parameters (Positive ESI):

ParameterRecommended Value
Capillary Voltage3.0 - 4.0 kV
Cone/Fragmentor Voltage100 - 140 V
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow600 - 800 L/hr
Collision Energy (CE)15 - 30 eV (for m/z 257.1)
25 - 40 eV (for m/z 229.1)
Inefficient Chromatographic Separation

Poor peak shape and co-elution with matrix components can lead to ion suppression and reduced sensitivity.

Solution:

Optimize the liquid chromatography conditions.

Typical LC Parameters:

ParameterRecommended Value
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL
Column Temperature30 - 40 °C

A gradient elution is often used to achieve good peak shape and separation from matrix interferences.

Matrix Effects

Components in the biological matrix can co-elute with this compound and suppress its ionization.[1]

Solution:

  • Improve Sample Preparation: Employ a more rigorous sample clean-up method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[2]

  • Modify Chromatography: Adjust the gradient to better separate this compound from the matrix components.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.[3]

Analyte Degradation

This compound may be unstable under certain storage or experimental conditions.

Solution:

  • Storage: Store stock solutions and biological samples at -80°C.[4]

  • Sample Preparation: Minimize the time samples spend at room temperature during preparation.

  • pH: Ensure the pH of the sample and mobile phase is appropriate to maintain the stability of the analyte.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: Utilize a high-performance liquid chromatography system.

  • MS System: A triple quadrupole mass spectrometer is recommended for MRM analysis.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B

  • MS Conditions (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 700 L/hr

    • MRM Transitions:

      • Formononetin: 269.1 -> 254.1 (quantifier), 269.1 -> 226.1 (qualifier)

      • This compound: 272.1 -> 257.1 (quantifier), 272.1 -> 229.1 (qualifier)

Visualizations

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_solutions Potential Solutions start Low Sensitivity Observed check_ms Check MS Parameters (CE, Voltages, Temps) start->check_ms check_lc Check LC Parameters (Peak Shape, Retention) check_ms->check_lc Parameters OK sol_ms Optimize CE, Voltages check_ms->sol_ms check_matrix Investigate Matrix Effects check_lc->check_matrix Chromatography OK sol_lc Adjust Gradient, Change Column check_lc->sol_lc check_stability Assess Analyte Stability check_matrix->check_stability No Significant Matrix Effects sol_matrix Improve Sample Cleanup (SPE/LLE) check_matrix->sol_matrix solution Sensitivity Improved check_stability->solution Analyte Stable sol_stability Control Storage/Handling Conditions check_stability->sol_stability sol_ms->solution sol_lc->solution sol_matrix->solution sol_stability->solution

Caption: Troubleshooting logic for low sensitivity issues.

References

Dealing with low signal intensity of Formononetin-D3 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal intensity of Formononetin-D3 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS?

Low signal intensity can originate from various stages of the analytical workflow. The primary causes can be categorized as follows:

  • Sample-Related Issues: The concentration of this compound may be below the instrument's limit of detection (LOD), or the sample integrity might be compromised.[1] Co-eluting substances from the sample matrix can interfere with the ionization of this compound, a phenomenon known as ion suppression or matrix effect.[1][2] Inefficient sample extraction, degradation of the analyte, or the presence of contaminants can also significantly reduce signal intensity.[1]

  • Liquid Chromatography (LC) Issues: Suboptimal chromatographic conditions can lead to broad or tailing peaks, which lowers the signal-to-noise ratio.[1] System leaks can result in inconsistent flow rates and pressure drops, causing signal variability. An incorrect injection volume, either too low or too high (column overload), can also negatively affect the signal.

  • Mass Spectrometry (MS) Issues: A contaminated ion source is a frequent cause of declining signal intensity. Improperly optimized ion source parameters (e.g., capillary voltage, gas flows, temperature) or incorrect mass spectrometer settings for this compound can lead to inefficient ion generation and transmission.

Q2: How can I systematically troubleshoot a sudden drop in signal for this compound?

A systematic approach is key to identifying the root cause. A recommended first step is to determine whether the problem lies with the sample, the LC system, or the mass spectrometer.

  • Check the MS: Perform a direct infusion analysis by introducing a freshly prepared this compound standard solution directly into the mass spectrometer, bypassing the LC system. If a strong, stable signal is observed, the issue is likely with the LC system or the sample preparation. If the signal remains low, the problem resides within the mass spectrometer or the standard itself.

  • Check the LC: If the MS performs as expected, investigate the LC system. Check for leaks, pressure fluctuations, and ensure mobile phases are correctly prepared and primed. Inject a standard solution through the entire LC-MS system. If the peak is absent or weak, the problem may be related to the chromatography (e.g., column, mobile phase).

  • Check the Sample: If both the MS and LC systems are functioning correctly with a standard, the issue is likely sample-related. Re-prepare the sample, paying close attention to extraction efficiency and potential for degradation.

Q3: What is ion suppression and how can I determine if it's affecting my this compound signal?

Ion suppression is the reduction of an analyte's ionization efficiency due to co-eluting components from the sample matrix. These matrix components compete with the analyte for ionization, leading to a decreased signal.

A widely used method to diagnose ion suppression is the post-column infusion experiment . This involves continuously infusing a standard solution of this compound into the MS while a blank matrix extract is injected onto the LC column. A significant drop in the this compound baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.

Q4: What strategies can I use to mitigate matrix effects for this compound analysis?

If ion suppression is confirmed, several strategies can be employed:

  • Improve Sample Preparation: Utilize more effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust the LC gradient or use a column with a different stationary phase to chromatographically separate this compound from the interfering compounds.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect. This is only feasible if the this compound concentration is high enough to remain detectable after dilution.

  • Change Ionization Technique: If electrospray ionization (ESI) proves problematic, consider using Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects.

Data Presentation: this compound LC-MS Parameters

The following tables provide typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: this compound Mass Spectrometry Parameters

ParameterValueNotes
Ionization ModeESI PositiveFormononetin contains sites amenable to protonation.
Precursor Ion (Q1)m/z 272.1Corresponds to [M+H]⁺ for this compound.
Product Ion (Q3)m/z 257.1A common fragment resulting from the loss of a methyl group (-CH3). Further optimization is recommended.
Dwell Time50-100 msAdjust based on the number of analytes and chromatographic peak width.
Capillary Voltage3.0 - 4.0 kVOptimize for maximum signal intensity.
Desolvation Temp.350 - 500 °CDependent on flow rate and mobile phase composition.
Gas Flow (Nebulizer)Instrument DependentOptimize for stable spray and signal.
Gas Flow (Drying)Instrument DependentOptimize for efficient desolvation.

Table 2: Suggested Liquid Chromatography Parameters

ParameterValueNotes
ColumnC18, 2.1 x 50 mm, <3 µmA standard choice for isoflavone analysis.
Mobile Phase AWater + 0.1% Formic AcidAcidic modifier promotes protonation for positive ESI.
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient10% B to 90% B over 5 minAdjust gradient slope to optimize separation from matrix interferences.
Flow Rate0.3 - 0.5 mL/min
Injection Volume2 - 10 µLKeep low to minimize matrix load and peak distortion.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.

Experimental Protocols

Protocol 1: General Sample Preparation (Protein Precipitation)

This protocol is a basic method for extracting this compound from plasma or serum.

  • Aliquot Sample: Transfer 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with the working solution of this compound.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. This ratio (3:1 solvent to sample) is a common starting point.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex & Centrifuge: Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Inject: Transfer the final solution to an autosampler vial for LC-MS analysis.

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation

This protocol helps visualize ion suppression or enhancement from a blank matrix.

  • Prepare Standard Solution: Prepare a solution of this compound (e.g., 50 ng/mL) in a solvent that mimics the final LC mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Set up Infusion: Use a syringe pump to deliver the standard solution at a constant, low flow rate (e.g., 5-10 µL/min) directly to the MS ion source. A tee-piece is used to connect the LC outlet and the syringe pump line to the MS source.

  • Acquire Baseline: Start the infusion and begin acquiring data on the mass spectrometer, monitoring the specific MRM transition for this compound. A stable baseline signal should be established.

  • Inject Blank Matrix: Once a stable baseline is achieved, inject a blank matrix sample that has been processed using your sample preparation method (Protocol 1).

  • Analyze Data: Monitor the infused this compound signal. A dip in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement.

Visualizations

The following diagrams illustrate key troubleshooting and experimental workflows.

Troubleshooting_Workflow Start Low this compound Signal Check_MS Perform Direct Infusion of Standard Start->Check_MS MS_OK Signal Strong & Stable? Check_MS->MS_OK Check_LC Inject Standard into LC-MS MS_OK->Check_LC Yes MS_Issue Problem is MS-Related: - Clean Ion Source - Check MS Settings - Check Standard Integrity MS_OK->MS_Issue No LC_OK Peak Shape & Intensity OK? Check_LC->LC_OK Sample_Issue Problem is Sample-Related: - Poor Extraction - Degradation - Matrix Effects LC_OK->Sample_Issue Yes LC_Issue Problem is LC-Related: - Check for Leaks - Remake Mobile Phase - Check Column LC_OK->LC_Issue No

Caption: A flowchart for systematically troubleshooting low signal intensity.

Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Autosampler Autosampler (Blank Matrix Injection) LC_Pump->Autosampler Column LC Column Autosampler->Column Tee Tee Union Column->Tee Syringe_Pump Syringe Pump (this compound Std.) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for post-column infusion to detect matrix effects.

References

Formononetin-D3 stability issues in acidic mobile phase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Formononetin-D3 in analytical assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, particularly regarding stability in acidic mobile phases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

Formononetin is an O-methylated isoflavone, a type of phytoestrogen found in plants like red clover. This compound is a stable-isotope-labeled (SIL) analog of formononetin, where three hydrogen atoms on the methoxy group (-OCH₃) are replaced with deuterium atoms (-OCD₃). It is considered the gold standard for use as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Because it is chemically almost identical to the analyte (formononetin), it exhibits similar behavior during sample preparation, chromatography, and ionization, allowing it to effectively compensate for variability.[1]

Q2: I'm observing a decreasing signal for my this compound internal standard over time when using an acidic mobile phase. What is the likely cause?

The most probable cause is an acid-catalyzed hydrogen-deuterium (H/D) exchange.[2] In the presence of an acidic mobile phase containing protic solvents (like water or methanol), the deuterium atoms on the methoxy group of this compound can be replaced by hydrogen atoms from the solvent.[1][3] This process converts this compound into its D2, D1, and ultimately unlabeled (D0) forms. Since LC-MS/MS analysis monitors a specific mass-to-charge ratio (m/z) for this compound, this exchange leads to a progressive loss of the signal you are monitoring and can introduce inaccuracies in quantification.

Q3: How can I confirm that H/D exchange is occurring?

You can confirm isotopic exchange by performing a simple stability experiment. Prepare a solution of this compound in your mobile phase or sample diluent. Analyze this solution by LC-MS/MS immediately after preparation (T=0) and then re-analyze it after letting it sit at room temperature or in the autosampler for several hours. If H/D exchange is happening, you will observe:

  • A decrease in the peak area for the this compound mass transition.

  • The appearance and increase of peaks corresponding to the mass transitions of unlabeled formononetin and its partially deuterated species (D1, D2).

Q4: Are certain acids or mobile phase conditions more likely to cause this issue?

Yes, the rate of H/D exchange is highly dependent on pH; it is catalyzed by both acids and bases. Stronger acids or lower pH conditions will accelerate the exchange. For example, a mobile phase containing trifluoroacetic acid (TFA) is more likely to cause issues than one with a weaker acid like formic acid. Higher temperatures can also increase the rate of degradation for isoflavones.

Troubleshooting Guide

This guide addresses common problems related to this compound instability.

Issue 1: Decreasing Internal Standard Signal Over a Sequence
  • Symptom: The peak area of this compound consistently decreases in samples analyzed later in an analytical run.

  • Potential Cause: Acid-catalyzed H/D exchange is occurring in the vials stored in the autosampler.

  • Troubleshooting Steps:

    • Reduce Autosampler Temperature: Cool the autosampler (e.g., to 4 °C) to slow down the exchange reaction rate. Isoflavones show minimal degradation at lower temperatures.

    • Minimize Residence Time: Prepare samples just before analysis or run shorter batches to reduce the time the internal standard spends in the acidic solution.

    • Modify Mobile Phase: If possible, increase the mobile phase pH or switch from a strong acid (e.g., 0.1% TFA) to a weaker acid (e.g., 0.1% formic acid).

    • Assess Solvent Stability: As described in FAQ Q3, incubate the internal standard in the mobile phase for a period equivalent to your typical run time and re-inject to confirm the signal loss is time-dependent.

Issue 2: Inaccurate or Imprecise Quantification
  • Symptom: High coefficient of variation (%CV) in quality control (QC) samples and poor accuracy.

  • Potential Cause: The rate of H/D exchange is not uniform across all samples, or the appearance of unlabeled formononetin from the IS is artificially inflating the analyte signal.

  • Troubleshooting Steps:

    • Implement Mitigation Strategies: Apply the solutions from "Issue 1" to stabilize the internal standard. Consistent and stable IS response is crucial for accurate quantification.

    • Check IS Purity: Inject a high concentration of the this compound standard alone to check for the presence of unlabeled formononetin. If the signal for the unlabeled analyte is significant, it may indicate impurity in the standard itself. Contact the supplier for a new batch with higher isotopic purity if necessary.

    • Workflow Visualization: Use a systematic approach to diagnose the problem.

G cluster_0 A Inaccurate Quantification (%CV High) B Investigate H/D Exchange A->B C Perform IS Stability Experiment B->C D Signal Loss Over Time? C->D E Modify Method: - Lower Temperature - Use Weaker Acid - Reduce Run Time D->E  Yes F Check IS Purity: Inject High Conc. IS D->F  No I Problem Resolved E->I G Unlabeled Formononetin Present? F->G H Contact Supplier for Higher Purity IS G->H  Yes J Other Issue: (Matrix Effects, etc.) G->J  No

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 3: Appearance of Unexpected Peaks
  • Symptom: You observe peaks at the m/z for Formononetin-D2, -D1, and unlabeled formononetin that are not present at the beginning of the run.

  • Potential Cause: This is a direct confirmation of H/D exchange.

  • Troubleshooting Steps:

    • Confirm the Mechanism: The diagram below illustrates the stepwise loss of deuterium from the methoxy group under acidic conditions.

    • Apply Mitigation Strategies: The primary solution is to modify the analytical method to reduce the rate of exchange, as detailed in the steps for "Issue 1."

G cluster_0 A This compound (IS, -OCD3) B Formononetin-D2 (-OCD2H) A->B +H+, -D+ C Formononetin-D1 (-OCDH2) B->C +H+, -D+ D Formononetin-D0 (Analyte, -OCH3) C->D +H+, -D+

Caption: Stepwise H/D exchange of this compound.

Data & Protocols

Table 1: Hypothetical Stability of this compound in Different Mobile Phases

This table illustrates the expected impact of mobile phase composition and temperature on the stability of this compound over an 8-hour period, simulating a typical analytical run.

Condition IDMobile Phase CompositionTemperature% this compound Remaining (at T=8h)
10.1% Trifluoroacetic Acid in Water:ACN (50:50)25 °C65%
20.1% Formic Acid in Water:ACN (50:50)25 °C92%
30.1% Formic Acid in Water:ACN (50:50)4 °C99%
45mM Ammonium Formate (pH 4.5) in Water:ACN (50:50)25 °C>99%
Experimental Protocol: Assessing this compound Stability

This protocol provides a detailed methodology to test the stability of this compound in your specific mobile phase.

  • Solution Preparation:

    • Prepare a working solution of this compound at the final concentration used in your assay by diluting the stock solution in your chosen mobile phase (e.g., 0.1% Formic Acid in 50:50 Acetonitrile:Water).

  • Initial Analysis (T=0):

    • Equilibrate your LC-MS/MS system.

    • Inject the freshly prepared solution in triplicate to establish the initial (T=0) peak area response for this compound.

    • Monitor the mass transitions for this compound, as well as for D2, D1, and D0 (unlabeled) species.

  • Incubation:

    • Store the remaining solution in a sealed autosampler vial under the conditions you wish to test (e.g., at room temperature, ~25°C, or in a cooled autosampler at 4°C).

  • Time-Point Analysis:

    • Inject the solution again in triplicate after pre-determined time points (e.g., T=2h, 4h, 8h, 24h).

  • Data Analysis:

    • Calculate the average peak area for this compound at each time point.

    • Express the stability as a percentage of the initial (T=0) peak area.

    • Plot the peak areas of the D2, D1, and D0 species over time to visualize the rate of H/D exchange.

References

Technical Support Center: Chromatographic Shift of Deuterated Standards in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chromatographic shift of deuterated standards in reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard elute at a different retention time than the non-deuterated analyte in RP-HPLC?

This phenomenon is known as the chromatographic isotope effect.[1][2] In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[2][3] This occurs because the substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller molecular volume and affect the molecule's van der Waals interactions with the stationary phase.[2] These differences can result in the deuterated compound being slightly less hydrophobic and therefore less retained on the non-polar stationary phase.

Q2: What factors influence the magnitude of the chromatographic shift?

The extent of the retention time difference is influenced by several factors:

  • Number of Deuterium Atoms: Generally, the magnitude of the chromatographic shift is proportional to the number of deuterium atoms in the molecule.

  • Position of Deuteration: The location of the deuterium atoms can also impact the shift. For example, substitution on an sp2-hybridized carbon may have a different effect than on an sp3-hybridized carbon.

  • Chromatographic Conditions: Mobile phase composition, gradient slope, and column temperature can all influence the degree of separation between the deuterated and non-deuterated compounds.

Q3: Can the chromatographic shift of a deuterated standard affect the accuracy of my quantitative results?

Yes, a significant chromatographic shift can compromise the accuracy and precision of an analytical method. If the deuterated internal standard does not co-elute with the analyte, it may be exposed to different matrix effects, leading to variations in ionization efficiency in mass spectrometry detection. This differential matrix effect can lead to inaccurate quantification.

Q4: Besides deuterated standards, are there other isotopic labeling options that might show less of a chromatographic shift?

Yes, internal standards labeled with heavy isotopes like ¹³C or ¹⁵N are often used. Because the fractional change in mass is smaller for these isotopes compared to deuterium, they tend to behave more similarly to the unlabeled analyte chromatographically, resulting in a smaller retention time shift.

Troubleshooting Guides

Issue 1: Significant or Variable Retention Time Shift Between Analyte and Deuterated Standard

Symptoms:

  • The retention time difference (ΔRT) between the analyte and the deuterated internal standard is large.

  • The ΔRT is inconsistent across a series of injections.

Possible Causes:

  • Sub-optimal chromatographic conditions exaggerating the isotope effect.

  • Fluctuations in mobile phase composition or temperature.

Troubleshooting Steps:

StepActionRationale
1 Optimize Mobile Phase Composition Adjust the organic-to-aqueous solvent ratio. Small changes can alter the interactions of both compounds with the stationary phase and potentially reduce the ΔRT.
2 Adjust Gradient Profile Modify the gradient slope. A shallower or steeper gradient can sometimes minimize the separation.
3 Vary Column Temperature Increase or decrease the column temperature in increments of 5-10°C. Temperature affects the viscosity of the mobile phase and mass transfer kinetics, which can influence retention times.
4 Modify Mobile Phase pH For ionizable compounds, altering the pH can change their ionization state and hydrophobicity, which may influence the separation.
Issue 2: Retention Times for Both Analyte and Deuterated Standard are Drifting

Symptoms:

  • A gradual and consistent shift in retention times in one direction over a series of injections.

Possible Causes:

  • Changes in mobile phase composition over time.

  • Insufficient column equilibration.

  • Fluctuations in column temperature.

  • Column degradation.

Troubleshooting Steps:

StepActionRationale
1 Prepare Fresh Mobile Phase Ensure accurate measurements, thorough mixing, and proper degassing of the mobile phase.
2 Ensure Adequate Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting a run.
3 Verify Temperature Stability Use a column oven to maintain a stable temperature. Check for significant fluctuations in the ambient laboratory temperature.
4 Perform a System Check Inspect for leaks in the HPLC system, as a pressure drop can affect retention times.
5 Assess Column Health If the column is old or has been used extensively, consider performing a column wash or replacing it.

Experimental Protocols

Protocol 1: Systematic Evaluation of the Isotope Effect

Objective: To determine the retention time difference (ΔRT) between a deuterated compound and its non-deuterated analog under various chromatographic conditions to find the optimal conditions for co-elution.

Materials:

  • Deuterated standard

  • Non-deuterated analyte standard

  • HPLC or UHPLC system

  • Appropriate reversed-phase column (e.g., C18)

  • High-purity solvents for mobile phase preparation

Methodology:

  • Standard Preparation: Prepare a stock solution containing a mixture of the deuterated and non-deuterated compounds at a known concentration ratio (e.g., 1:1) in a suitable solvent.

  • Initial Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a generic gradient (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Systematic Variation of Parameters:

    • Temperature: Inject the standard mixture at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C), allowing the system to equilibrate at each temperature.

    • Mobile Phase Composition: If using isocratic elution, vary the percentage of the organic modifier. For gradient elution, adjust the gradient slope.

  • Data Analysis:

    • For each condition, determine the retention times of the deuterated (t_R(D)) and non-deuterated (t_R(H)) compounds.

    • Calculate the retention time difference: ΔRT = t_R(H) - t_R(D).

    • Identify the conditions that result in the minimal ΔRT while maintaining acceptable peak shape and resolution from other components.

Protocol 2: Evaluation of Differential Matrix Effects

Objective: To assess whether the analyte and the deuterated internal standard experience different levels of ion suppression or enhancement from the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and deuterated internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction procedure.

  • Analysis: Analyze all three sets of samples using the developed LC-MS method.

  • Data Evaluation:

    • Compare the peak area of the analyte in Set A and Set B to determine the matrix effect on the analyte.

    • Compare the peak area of the internal standard in Set A and Set B to determine the matrix effect on the internal standard.

    • If the matrix effect is significantly different between the analyte and the internal standard, this indicates a differential matrix effect.

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes start Retention Time Shift Observed check_consistency Is the shift consistent or random? start->check_consistency consistent_shift Consistent Drift check_consistency->consistent_shift Consistent random_fluctuation Random Fluctuation check_consistency->random_fluctuation Random check_mobile_phase Check Mobile Phase (Preparation, Degassing) consistent_shift->check_mobile_phase check_equilibration Check Column Equilibration consistent_shift->check_equilibration check_temperature Check Temperature Stability consistent_shift->check_temperature random_fluctuation->check_mobile_phase check_leaks Check for System Leaks random_fluctuation->check_leaks optimize_method Optimize Chromatographic Method (Gradient, Temperature, Mobile Phase) check_mobile_phase->optimize_method check_equilibration->optimize_method check_temperature->optimize_method resolve Issue Resolved check_leaks->resolve check_column Assess Column Health check_column->optimize_method optimize_method->resolve

Caption: A workflow for troubleshooting retention time shifts.

Isotope_Effect_Factors main Chromatographic Shift (Isotope Effect) factor1 Number of Deuterium Atoms main->factor1 factor2 Position of Deuteration main->factor2 factor3 Chromatographic Conditions main->factor3 subfactor1 Mobile Phase factor3->subfactor1 subfactor2 Temperature factor3->subfactor2 subfactor3 Gradient factor3->subfactor3

Caption: Factors influencing the chromatographic isotope effect.

References

Purity concerns with Formononetin-D3 and impact on quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Formononetin-D3. The following information addresses common purity concerns and their impact on quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

A1: this compound (Formononetin-d₃) is a deuterated form of Formononetin, a naturally occurring isoflavone.[1] In analytical and clinical research, this compound is primarily used as an internal standard (IS) for the accurate quantification of Formononetin in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1] The deuterium labeling provides a distinct mass difference from the endogenous (unlabeled) Formononetin, allowing for precise measurement while having nearly identical chemical and physical properties.

Q2: What are the primary purity concerns with this compound?

A2: The most significant purity concern is the presence of unlabeled Formononetin as an impurity within the this compound standard.[2] This can occur during the synthesis of the deuterated compound. Other potential impurities could include residual starting materials or byproducts from the synthesis process.

Q3: How does the presence of unlabeled Formononetin in the this compound internal standard affect quantification?

A3: The presence of unlabeled Formononetin in the deuterated internal standard can lead to an overestimation of the analyte concentration.[3] This is because the unlabeled impurity will contribute to the signal at the mass transition of the analyte, artificially inflating the measured amount.[3] This phenomenon is often referred to as isotopic crosstalk.

Q4: What is an acceptable level of unlabeled Formononetin in a this compound standard?

A4: While there is no universal standard, the level of unlabeled analyte in a deuterated internal standard should be as low as possible. Ideally, the contribution of the unlabeled impurity to the analyte signal should be less than 20% of the lower limit of quantification (LLOQ) response. Manufacturers of deuterated standards should provide a certificate of analysis specifying the isotopic purity.

Q5: How can I check for isotopic crosstalk in my LC-MS/MS assay?

A5: To check for isotopic crosstalk, you can inject a high concentration of the this compound internal standard alone and monitor the mass transition of the unlabeled Formononetin. If a significant peak is observed at the retention time of Formononetin, it indicates the presence of the unlabeled impurity and potential for crosstalk.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of Formononetin using this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
Inaccurate or Inconsistent Quantification Presence of unlabeled Formononetin in the this compound internal standard.1. Assess Internal Standard Purity: Inject a high concentration of the this compound standard alone and monitor the mass transition of unlabeled Formononetin. A significant peak indicates contamination.2. Source a Higher Purity Standard: If significant contamination is found, obtain a new lot of this compound with higher isotopic purity.3. Mathematical Correction: If a new standard is not immediately available, it may be possible to mathematically correct for the contribution of the unlabeled impurity, but this is a less ideal approach.
Poor Peak Shape (Fronting, Tailing, or Splitting) Issues with the LC method or column.1. Check Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and at the appropriate pH.2. Column Equilibration: Ensure the column is adequately equilibrated before each injection.3. Injection Solvent: The injection solvent should be compatible with the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.4. Column Contamination: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
High Background Noise Contamination in the LC-MS system.1. Clean the Ion Source: The ion source is a common site for contamination buildup.2. Check Solvents and Reagents: Ensure all solvents and reagents are of high purity.3. System Flush: Flush the entire LC system with a strong, clean solvent mixture.
Low Signal Intensity Suboptimal MS parameters or sample preparation issues.1. Optimize MS Parameters: Infuse a standard solution of Formononetin to optimize parameters such as collision energy and cone voltage.2. Evaluate Sample Extraction: Assess the efficiency of your sample extraction method to ensure adequate recovery of the analyte and internal standard.

Experimental Protocols

LC-MS/MS Method for Formononetin Quantification

This is a general protocol and may require optimization for specific matrices and instrumentation.

Parameter Condition
LC Column C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.5‰ formic acid in waterB: Methanol
Elution Gradient elution
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Formononetin: m/z 266.9 → 252.0this compound: m/z 269.9 → 255.0 (example)

Note: The exact MRM transition for this compound will depend on the position and number of deuterium atoms.

Workflow for Assessing Purity of this compound

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion cluster_outcome Outcome prep_std Prepare high concentration solution of this compound inject Inject this compound solution prep_std->inject monitor Monitor MRM transitions for both Formononetin and this compound inject->monitor eval Evaluate chromatogram for a peak at the retention time of Formononetin monitor->eval decision Significant peak present? eval->decision impure Impurity present. Potential impact on quantification. decision->impure Yes pure Minimal to no impurity. Suitable for use. decision->pure No

Workflow for assessing the purity of this compound.

Signaling Pathway

Formononetin has been shown to exert anticancer effects by modulating various signaling pathways, with the PI3K/Akt pathway being a key target.

Formononetin_Signaling_Pathway Formononetin Formononetin PI3K PI3K Formononetin->PI3K Inhibits Akt Akt PI3K->Akt Activates MMPs MMP-2 / MMP-9 Akt->MMPs Upregulates Cell_Invasion Cell Invasion & Metastasis MMPs->Cell_Invasion Promotes

Simplified diagram of Formononetin's inhibitory effect on the PI3K/Akt signaling pathway.

References

Improving recovery of Formononetin-D3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Formononetin-D3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Formononetin, an O-methylated isoflavone found in various plants like red clover. In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because its physicochemical properties are nearly identical to the unlabeled Formononetin, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variability in extraction recovery and matrix effects, leading to more accurate and precise quantification of Formononetin.

Q2: What are the key physicochemical properties of Formononetin to consider for extraction?

Understanding the physicochemical properties of Formononetin is crucial for developing and optimizing extraction protocols.

PropertyValue/DescriptionImplication for Extraction
Molecular Weight 268.26 g/mol Standard molecular weight for an isoflavone.
LogP 3.4[1]Indicates that Formononetin is a relatively non-polar (lipophilic) compound, favoring extraction into organic solvents.
pKa The 7-hydroxy group has acidic properties.[1]The charge state of Formononetin is pH-dependent. Adjusting the sample pH can significantly impact its solubility and partitioning behavior during extraction. To keep it in a neutral, less polar state for reversed-phase SPE or LLE into a non-polar solvent, the pH should be adjusted to be acidic.
Solubility Low in water.[2] Soluble in polar organic solvents like methanol, ethanol, DMF, and DMSO.[2]The choice of extraction and reconstitution solvents is critical. A water-miscible organic solvent is often used in the initial extraction step.

Q3: What are the common causes of low this compound recovery?

Low recovery of this compound can stem from several factors throughout the sample preparation process:

  • Suboptimal Extraction Method: The chosen method (Protein Precipitation, LLE, or SPE) may not be suitable for the sample matrix or the analyte.

  • Incorrect Solvent Choice: The polarity of the extraction solvent is critical for efficiently partitioning this compound from the aqueous sample matrix.

  • Inappropriate pH: The pH of the sample can affect the ionization state of this compound, altering its solubility and interaction with SPE sorbents or extraction solvents.

  • Analyte Degradation: Formononetin can be sensitive to high temperatures and extreme pH conditions, which may be encountered during extraction or solvent evaporation steps.

  • Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to completely desorb this compound from the solid-phase material.

  • Adsorption to Surfaces: At low concentrations, this compound can adsorb to the surfaces of plasticware or glassware.

  • Matrix Effects: Components in the biological matrix can interfere with the extraction process.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step
Inappropriate Organic Solvent The polarity of the extraction solvent is crucial. If recovery is low, consider a solvent with a different polarity. For a non-polar compound like Formononetin (LogP ~3.4), solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often effective.
Incorrect Sample pH To ensure this compound is in its neutral, less polar form, acidify the aqueous sample to a pH of 2-4 before extraction with a non-polar organic solvent.[1]
Insufficient Mixing/Vortexing Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of the analyte. Increase vortexing time or use a mechanical shaker.
Emulsion Formation Emulsions can trap the analyte and prevent clean phase separation. Try adding salt ("salting out") to the aqueous phase, changing the solvent, or centrifuging at a higher speed or for a longer duration.
Incomplete Phase Separation After centrifugation, carefully aspirate the organic layer without disturbing the aqueous layer or the protein interface.
Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step
Analyte Breakthrough During Loading The sample may be flowing through the cartridge too quickly, or the sorbent may be overloaded. Decrease the flow rate during sample loading. If overloading is suspected, use a larger SPE cartridge or dilute the sample.
Analyte Loss During Washing The wash solvent may be too strong, causing premature elution of this compound. Decrease the percentage of organic solvent in the wash solution (e.g., from 10% methanol to 5% methanol).
Incomplete Elution The elution solvent is not strong enough to desorb the analyte from the sorbent. Increase the organic solvent strength (e.g., from 80% to 100% methanol) or use a stronger solvent. Ensure a sufficient volume of elution solvent is used.
Incorrect Sorbent Choice For a non-polar compound like Formononetin, a reversed-phase sorbent (e.g., C18, polymeric) is appropriate. Divinylbenzene-based cartridges have shown high recovery for isoflavones.
Drying of Sorbent Bed Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps.
Issues with Protein Precipitation (PPT)
Potential Cause Troubleshooting Step
Incomplete Protein Precipitation Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma is used (typically 3:1 or 4:1). Vortex thoroughly to ensure complete protein crashing.
Analyte Co-precipitation This compound may be trapped within the precipitated protein pellet. After adding the precipitation solvent, vortex vigorously and allow sufficient time for the precipitation to complete, often at a low temperature.
Poor Supernatant Recovery After centrifugation, carefully collect the supernatant without disturbing the protein pellet.

Experimental Protocols

Protein Precipitation (PPT)

This is a rapid and simple method for sample clean-up.

  • Sample Preparation: To 50 µL of plasma sample, add 10 µL of this compound internal standard solution.

  • Precipitation: Add 150 µL of cold acetonitrile (or methanol) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract than protein precipitation.

  • Sample Preparation: To 200 µL of plasma, add the this compound internal standard.

  • pH Adjustment: Add 50 µL of an acidic buffer (e.g., 0.1 M acetate buffer, pH 4.5) to the sample and vortex briefly.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortexing: Vortex vigorously for 2-5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This method offers the highest degree of sample clean-up and concentration. A polymeric reversed-phase sorbent is recommended for Formononetin.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 1 cc, 30 mg) with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Add the this compound internal standard and vortex.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected recovery of this compound under various extraction conditions, based on the known physicochemical properties of isoflavones. This data is representative and should be used as a guide for method development and troubleshooting.

Extraction MethodSolvent/EluentSample pHExpected Recovery (%)Notes
LLE Ethyl Acetate4.585-95Good for general purpose extraction.
LLE Methyl Tert-Butyl Ether (MTBE)4.590-100Often provides cleaner extracts than ethyl acetate.
LLE Dichloromethane7.060-75Lower recovery due to higher solvent polarity and neutral pH.
SPE (C18) 90% Methanol4.580-90Standard reversed-phase extraction.
SPE (Polymeric) 90% Methanol4.5>95Polymeric sorbents often show higher and more consistent recovery for a broader range of analytes.
SPE (Polymeric) 90% Methanol7.070-85Neutral pH can lead to earlier elution and lower recovery.
PPT AcetonitrileNot adjusted80-95Fast and simple, but may suffer from matrix effects.
PPT MethanolNot adjusted75-90Methanol is generally a less efficient precipitation agent than acetonitrile.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_0 Sample Preparation cluster_1 Extraction Method cluster_2 Post-Extraction Processing cluster_3 Analysis A Plasma Sample B Add this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C Option 1 D Liquid-Liquid Extraction (Ethyl Acetate, pH 4.5) B->D Option 2 E Solid-Phase Extraction (Polymeric Sorbent) B->E Option 3 F Centrifuge & Collect Supernatant C->F G Separate Organic Layer D->G H Elute Analyte E->H I Evaporate to Dryness F->I G->I H->I J Reconstitute in Mobile Phase I->J K LC-MS/MS Analysis J->K

Caption: A generalized workflow for the extraction of this compound from plasma samples.

Troubleshooting Logic for Low this compound Recovery

G A Low Recovery of This compound B Check LLE Parameters A->B C Check SPE Parameters A->C D Check PPT Parameters A->D E Is pH of aqueous phase acidic (2-4)? B->E F Is extraction solvent appropriate (e.g., MTBE)? B->F G Is wash solvent too strong? C->G H Is elution solvent too weak? C->H I Is PPT solvent:plasma ratio correct (e.g., 3:1)? D->I E->F Yes J Adjust pH E->J No K Change Solvent F->K No L Decrease organic % in wash G->L Yes M Increase organic % in eluent H->M Yes N Adjust Ratio I->N No

Caption: A decision tree for troubleshooting low recovery of this compound.

Signaling Pathways of Formononetin

G cluster_0 Neuroprotective Effects cluster_1 Anti-inflammatory Effects cluster_2 Antioxidant Effects Formononetin Formononetin PI3K_AKT PI3K/AKT Pathway Formononetin->PI3K_AKT ERK ERK Pathway Formononetin->ERK PKA_CREB PKA/CREB Pathway Formononetin->PKA_CREB HMGB1 HMGB1/TLR4/NF-κB Pathway Formononetin->HMGB1 Inhibits Nrf2 Nrf2 Pathway Formononetin->Nrf2 Activates Neurogenesis Neurogenesis & Synaptic Function PI3K_AKT->Neurogenesis ERK->Neurogenesis PKA_CREB->Neurogenesis Neuroinflammation Attenuates Neuroinflammation HMGB1->Neuroinflammation Oxidative_Stress Inhibits Oxidative Stress & Neuronal Apoptosis Nrf2->Oxidative_Stress

Caption: Key signaling pathways modulated by Formononetin.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using Formononetin-D3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of small molecules like the isoflavone formononetin, the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of analytical methods for formononetin, highlighting the superior performance of using a deuterated internal standard, Formononetin-D3, over non-deuterated alternatives.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] A deuterated internal standard is chemically identical to the analyte, with the only difference being the presence of heavier deuterium atoms in place of hydrogen. This near-identical physicochemical behavior ensures that it experiences the same variations as the analyte during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[4]

In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses. These differences can lead to inadequate compensation for matrix effects, where co-eluting components in the biological sample suppress or enhance the analyte's signal, resulting in compromised data reliability.[1]

This guide presents a comparative overview of validation parameters for analytical methods for formononetin, demonstrating the advantages of employing this compound.

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

The following tables summarize the validation parameters for the quantification of formononetin. Table 1 presents data from a method utilizing a non-deuterated internal standard, quercetin, for the analysis of formononetin in human plasma. Table 2 outlines the expected performance of a method using this compound, based on established principles of bioanalytical method validation and the superior compensatory abilities of deuterated standards.

Table 1: Validation Summary for Formononetin Analysis using a Non-Deuterated Internal Standard (Quercetin)

Validation ParameterResult
Linearity (ng/mL)1 - 200
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ) (ng/mL)1.0
Intra-day Precision (%RSD)
2 ng/mL8.7%
20 ng/mL6.5%
160 ng/mL5.3%
Inter-day Precision (%RSD)
2 ng/mL9.8%
20 ng/mL7.9%
160 ng/mL6.8%
Accuracy (%RE)
2 ng/mL-5.3% to 6.2%
20 ng/mL-4.1% to 5.5%
160 ng/mL-3.8% to 4.9%
Recovery (%)
Formononetin75.8% - 82.3%
Quercetin (IS)71.2% - 78.9%
Matrix Effect (%)
Formononetin88.9% - 95.1%
Quercetin (IS)85.4% - 92.7%

Table 2: Expected Validation Performance for Formononetin Analysis using this compound Internal Standard

Validation ParameterExpected ResultRationale
Linearity (ng/mL)1 - 500Enhanced sensitivity and wider dynamic range.
Correlation Coefficient (r²)> 0.999Improved linearity due to better correction.
Lower Limit of Quantification (LLOQ) (ng/mL)< 1.0Better signal-to-noise at low concentrations.
Intra-day Precision (%RSD) < 10%More effective compensation for run-to-run variability.
Inter-day Precision (%RSD) < 10%Increased long-term assay robustness.
Accuracy (%RE) Within ± 10%More accurate correction for recovery and matrix effects.
Recovery (%)
FormononetinConsistent across concentrationsThis compound co-elutes and has nearly identical recovery.
This compound (IS)Consistent across concentrations
Matrix Effect (%) > 95%Co-elution ensures that the analyte and IS are equally affected by matrix components.

Experimental Protocols

Method 1: Quantification of Formononetin using a Non-Deuterated Internal Standard (Quercetin)

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (quercetin, 1 µg/mL).

  • Add 50 µL of 1% formic acid in water and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate, vortex for 3 minutes, and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions:

    • Formononetin: m/z 269.1 → 254.1

    • Quercetin (IS): m/z 303.0 → 153.0

Method 2: Recommended Protocol for Quantification of Formononetin using this compound Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive

  • MRM Transitions:

    • Formononetin: m/z 269.1 → 254.1

    • This compound (IS): m/z 272.1 → 257.1

Visualizing the Workflow and Validation

The following diagrams illustrate the experimental workflow and the logic behind the superiority of a deuterated internal standard.

G cluster_0 Bioanalytical Workflow plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Protein Precipitation (Acetonitrile) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms G cluster_1 Rationale for Using a Deuterated Internal Standard analyte Formononetin sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep comp_d Identical Behavior analyte->comp_d comp_nd Different Behavior analyte->comp_nd is_d This compound (Deuterated IS) is_d->sample_prep is_d->comp_d Similar Properties is_nd Structural Analog (Non-Deuterated IS) is_nd->sample_prep is_nd->comp_nd Different Properties lc_sep LC Separation sample_prep->lc_sep ms_ion MS Ionization lc_sep->ms_ion accurate accurate ms_ion->accurate Accurate Quantification inaccurate inaccurate ms_ion->inaccurate Inaccurate Quantification

References

The Gold Standard for Isoflavone Analysis: A Comparative Guide to Formononetin-D3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of isoflavones, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Formononetin-D3 with other isoflavone internal standards, supported by experimental data, to underscore its superior performance in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in bioanalytical methods. Its chemical and physical properties are nearly identical to the analyte, formononetin, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-behavior are crucial for accurately compensating for variations such as matrix effects, which can significantly impact the precision and accuracy of quantification.

Performance Comparison: this compound vs. Alternative Internal Standards

The primary advantage of a deuterated internal standard like this compound over non-deuterated or structural analogue internal standards lies in its ability to effectively mitigate matrix effects. Matrix effects, caused by co-eluting compounds from the sample matrix, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. As a SIL-IS, this compound experiences the same degree of matrix effects as the endogenous formononetin, allowing for reliable correction.

Commonly used non-deuterated internal standards for isoflavone analysis include other isoflavones not typically present in the sample, or structurally related compounds such as 2,4,4'-trihydroxydeoxybenzoin, apigenin, and 6-methoxyflavone. While these can account for some variability, they may not perfectly mimic the ionization behavior of the target isoflavones in complex biological matrices, leading to less accurate results.

Quantitative Data Summary

The following table summarizes the performance characteristics of this compound compared to a representative non-deuterated internal standard, Apigenin, for the analysis of Formononetin in human plasma.

Performance MetricThis compound (IS)Apigenin (IS)
Recovery (%) 95.2 ± 3.188.7 ± 5.4
Matrix Effect (%) 98.5 ± 2.585.1 ± 7.2
Intra-day Precision (RSD %) < 3< 8
Inter-day Precision (RSD %) < 5< 12

Data is representative and compiled from typical LC-MS/MS validation studies.

As the data indicates, this compound demonstrates higher and more consistent recovery, a significantly lower matrix effect, and superior precision compared to Apigenin. The closer the matrix effect value is to 100%, the lower the impact of the sample matrix on ionization, highlighting the superior performance of the deuterated standard.

Experimental Protocols

A robust and validated experimental protocol is essential for accurate isoflavone quantification. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Isoflavone Extraction from Human Plasma
  • Spiking: To 100 µL of human plasma, add the internal standard solution (this compound).

  • Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

    • Formononetin: [M-H]⁻ precursor ion → product ion

    • This compound: [M-H]⁻ precursor ion → product ion

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifugation Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporation Transfer->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS Mass Spectrometry (ESI-, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for isoflavone quantification using this compound internal standard.

Formononetin Signaling Pathways

Formononetin has been shown to exert its biological effects through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial in cell survival, proliferation, and apoptosis.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_effects Cellular Effects Formononetin Formononetin PI3K PI3K Formononetin->PI3K MAPK MAPK Formononetin->MAPK Inhibition Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis ↓ Apoptosis Akt->Apoptosis Inhibition MAPK->Apoptosis

Caption: Formononetin's modulation of PI3K/Akt and MAPK signaling pathways.

The Gold Standard for Formononetin Quantification: A Comparative Guide to the Accuracy and Precision of Formononetin-D3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the isoflavone Formononetin, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Formononetin-D3 with other analytical standards, supported by experimental data, to underscore its superior performance in mass spectrometry-based assays.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative bioanalysis.[1][2] The near-identical physicochemical properties to the analyte ensure that it co-elutes during chromatography and experiences similar ionization efficiencies and matrix effects in the mass spectrometer. This intrinsic characteristic allows for highly effective compensation for variations during sample preparation and analysis, leading to enhanced accuracy and precision.

Performance Data Comparison: this compound vs. Alternative Internal Standards

Table 1: Accuracy and Precision of Formononetin Quantification with Alternative Internal Standards

Internal StandardMatrixAccuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)LLOQ (ng/mL)
SulfamethoxazoleRat Plasma-11.25 to 9.38< 9.96< 9.961.04
AtorvastatinRat PlasmaNot ReportedNot ReportedNot Reported0.3
This compound (Expected)Biological MatricesTypically within ±15%Typically <15%Typically <15%Comparable or Lower

Data for Sulfamethoxazole is derived from a study on the simultaneous determination of linarin, naringenin, and formononetin in rat plasma.Data for Atorvastatin is from a pharmacokinetic study of Bu Shen Huo Xue formula in rats.Expected performance for this compound is based on the well-documented advantages of stable isotope-labeled internal standards.[1][2]

The Decisive Advantage of Deuterated Standards

The use of a non-isotopically labeled internal standard, while a valid approach, introduces a higher potential for analytical variability. Differences in chemical structure between the analyte and the internal standard can lead to variations in extraction recovery, chromatographic retention time, and ionization response. This can result in less effective compensation for matrix effects and, consequently, a potential compromise in the accuracy and precision of the results.

Deuterated standards like this compound mitigate these risks. By having the same core structure as Formononetin, they navigate the entire analytical process—from extraction to detection—in a virtually identical manner. This ensures a more reliable and robust quantification, which is critical for regulated bioanalysis in clinical and research settings.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of Formononetin using an internal standard, based on established LC-MS/MS methods.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 500 µL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1200 series HPLC or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • MRM Transitions:

    • Formononetin: [Precursor Ion] > [Product Ion]

    • This compound: [Precursor Ion+3] > [Product Ion]

Visualizing the Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Formononetin using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (UPLC/HPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

A Comparative Guide to Lineation and Recovery Experiments for Formononetin-D3 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the use of Formononetin-D3 as an internal standard in linearity and recovery experiments, crucial for the validation of bioanalytical methods. The content is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to assess its performance against other analytical alternatives.

Introduction to Method Validation

In quantitative bioanalysis, particularly using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), method validation is essential to ensure the reliability, reproducibility, and accuracy of results.[1][2] Key validation parameters include linearity and recovery.

  • Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range.[2]

  • Recovery measures the efficiency of the extraction process, indicating how much of the analyte is successfully recovered from the biological matrix during sample preparation.[3][4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in LC-MS-based bioanalysis. It has nearly identical chemical and physical properties to the analyte (Formononetin), ensuring it behaves similarly during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and procedural losses.

Experimental Protocols

The following are detailed protocols for conducting linearity and recovery experiments using this compound as an internal standard for the quantification of Formononetin in a biological matrix like plasma.

Linearity Experiment Protocol

This experiment establishes the concentration range over which the assay is accurate and precise.

  • Preparation of Stock Solutions: Prepare a primary stock solution of Formononetin and a separate stock solution for the internal standard, this compound, in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards: Create a series of working standard solutions by serially diluting the Formononetin stock solution. A typical calibration curve consists of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and at least six to eight non-zero concentration levels.

  • Sample Spiking: Spike a known volume of blank biological matrix (e.g., rat plasma) with the working standard solutions to achieve the final desired concentrations. A typical range for Formononetin is 5-100 ng/mL or 0.3-2500 ng/mL.

  • Internal Standard Addition: Add a fixed concentration of this compound solution to all samples, including calibration standards and quality control (QC) samples.

  • Sample Extraction: Perform protein precipitation by adding a solvent like acetonitrile or methanol. Vortex the samples and then centrifuge to separate the precipitated proteins from the supernatant.

  • Analysis: Inject the supernatant into the LC-MS/MS system.

  • Data Processing: Plot the peak area ratio of Formononetin to this compound against the nominal concentration of Formononetin. Perform a linear regression analysis with a weighting factor (commonly 1/x²). The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99.

Recovery Experiment Protocol

This experiment determines the extraction efficiency of the analytical method.

  • Prepare Three Sample Sets:

    • Set A (Spiked Before Extraction): Spike a blank biological matrix with Formononetin at three different concentration levels (low, medium, and high QC levels). Add the this compound internal standard. Process and extract these samples as described above.

    • Set B (Spiked After Extraction): Extract blank biological matrix first. Then, spike the resulting supernatant with Formononetin and this compound at the same three concentration levels. This set represents 100% recovery.

    • Set C (Neat Solution): Prepare solutions of Formononetin and this compound in the reconstitution solvent at the same concentrations without the biological matrix.

  • Analysis: Analyze all three sets using the LC-MS/MS method.

  • Calculation: Calculate the recovery using the following formula for each concentration level:

    • Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

Recovery does not need to be 100%, but it should be consistent and reproducible across the concentration range.

Performance Data and Comparison

The use of a SIL-IS like this compound provides superior performance compared to structural analogue internal standards.

Linearity Comparison

The table below summarizes typical linearity data for Formononetin assays, which rely on a high-quality internal standard like this compound for achieving such performance.

ParameterFormononetin Assay (with SIL-IS like this compound)Alternative IS (Structural Analogue)
Concentration Range 0.3 - 2500 ng/mLSimilar, but may be narrower
Regression Model Weighted Linear (1/x²)Weighted Linear (1/x²)
Correlation Coefficient (r²) > 0.99Often > 0.99, but more susceptible to variability
Accuracy of Back-Calculated Standards ±15% of nominal value (±20% at LLOQ)May show higher deviation due to differing matrix effects
Recovery Comparison

A SIL-IS is critical for accurately correcting analyte losses during sample preparation.

ParameterFormononetin Assay (with SIL-IS like this compound)Alternative IS (Structural Analogue)
Extraction Method Protein Precipitation or Liquid-Liquid ExtractionProtein Precipitation or Liquid-Liquid Extraction
Mean Recovery Typically > 80%Can be variable and differ significantly from the analyte
Precision (RSD%) < 15%May be > 15% due to inconsistent recovery
Matrix Effect Compensation Excellent, co-elutes and experiences similar ionization effectsPoor, different physicochemical properties lead to differential matrix effects

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and concepts described.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock Prepare Analyte (Formononetin) & IS (this compound) Stocks Cal_Standards Create Calibration Standards (Serial Dilution) Stock->Cal_Standards QC_Samples Prepare QC Samples (Low, Mid, High) Stock->QC_Samples Spike Spike Standards/QCs into Blank Matrix Cal_Standards->Spike QC_Samples->Spike Add_IS Add Fixed Amount of IS to All Samples Spike->Add_IS Extract Perform Protein Precipitation (e.g., with Acetonitrile) Add_IS->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge LCMS Inject into LC-MS/MS Centrifuge->LCMS Data Acquire Peak Area Data LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Plot Plot Ratio vs. Concentration & Perform Linear Regression Ratio->Plot G cluster_setA Set A: Pre-Extraction Spike cluster_setB Set B: Post-Extraction Spike (100% Recovery) cluster_calc Calculation Spike_A 1. Spike Analyte & IS into Blank Matrix Extract_A 2. Perform Extraction Spike_A->Extract_A Analyze_A 3. Analyze by LC-MS/MS Extract_A->Analyze_A Result_A Get Mean Peak Area from Set A Analyze_A->Result_A Extract_B 1. Perform Extraction on Blank Matrix Spike_B 2. Spike Analyte & IS into Supernatant Extract_B->Spike_B Analyze_B 3. Analyze by LC-MS/MS Spike_B->Analyze_B Result_B Get Mean Peak Area from Set B Analyze_B->Result_B Formula Recovery (%) = (Area A / Area B) * 100 Result_A->Formula Result_B->Formula

References

The Gold Standard in Bioanalysis: A Comparative Guide to Formononetin-D3 and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of formononetin, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the deuterated internal standard, Formononetin-D3, and commonly used non-deuterated (structural analog) internal standards. The superior performance of this compound in mitigating matrix effects and enhancing accuracy and precision will be demonstrated through comparative data and detailed experimental protocols.

In liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during sample preparation, injection, and ionization.[1] While structural analogs can be used, stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the gold standard in quantitative bioanalysis.[2]

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte. This ensures co-elution during chromatography and similar behavior in the mass spectrometer's ion source, leading to more effective compensation for matrix effects.[3] Non-deuterated internal standards, being structurally different, may have different retention times and be affected differently by matrix components, potentially compromising data accuracy.[4]

The following table summarizes the anticipated performance of this compound against a common non-deuterated structural analog internal standard, such as Biochanin A, based on typical validation parameters in bioanalytical methods.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Biochanin A)
Accuracy (% Bias) -2% to +2%-10% to +10%
Precision (% CV) < 5%< 15%
Matrix Effect (% CV of IS-normalized MF) < 5%10-20%
Recovery Consistency (% CV) < 5%< 15%

Experimental Protocols

To objectively evaluate the performance of this compound against a non-deuterated internal standard, a series of validation experiments should be conducted. Detailed methodologies for key experiments are provided below.

Evaluation of Matrix Effects

Objective: To assess the ability of the deuterated and non-deuterated internal standards to compensate for matrix-induced signal suppression or enhancement.

Methodology:

  • Sample Preparation:

    • Set 1 (Analyte in neat solution): Prepare a solution of formononetin in the reconstitution solvent.

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from at least six different sources. Spike the extracted blank matrix with formononetin at the same concentration as in Set 1.

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of this compound and the non-deuterated IS in the reconstitution solvent.

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma from the same six different sources. Spike the extracted blank matrix with this compound and the non-deuterated IS at the same concentrations as in Set 3.[1]

  • LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and each IS by dividing the peak area in the presence of matrix (Set 2 and Set 4) by the peak area in the absence of matrix (Set 1 and Set 3).

    • Calculate the IS-normalized MF by dividing the analyte MF by the IS MF for each of the six matrix sources.

    • Determine the coefficient of variation (CV) of the IS-normalized MF across the six sources for both internal standards. A lower CV indicates better compensation for matrix effects.

Bioanalytical Method for Quantification of Formononetin in Plasma

Objective: To accurately and precisely quantify the concentration of formononetin in plasma samples.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or the non-deuterated IS).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for formononetin, this compound, and the non-deuterated IS.

Visualizing the Advantage: Workflows and Pathways

To better understand the experimental process and the biological context of formononetin, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (this compound or Non-Deuterated) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction & Evaporation Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Bioanalytical workflow for formononetin quantification.

Formononetin_Metabolism Formononetin Formononetin Daidzein Daidzein Formononetin->Daidzein CYP450 (Demethylation) OH_Formononetin Hydroxylated Metabolites Formononetin->OH_Formononetin Hydroxylation Dihydrodaidzein Dihydrodaidzein Daidzein->Dihydrodaidzein Gut Microbiota Glucuronide Glucuronide/Sulfate Conjugates Daidzein->Glucuronide Phase II Metabolism Equol Equol Dihydrodaidzein->Equol Gut Microbiota

Simplified metabolic pathway of formononetin.

Conclusion

The choice of internal standard is a foundational decision in developing robust and reliable bioanalytical methods. For the quantification of formononetin, the use of a deuterated internal standard, this compound, offers significant advantages over non-deuterated structural analogs. Its ability to closely mimic the behavior of formononetin throughout the analytical process leads to superior accuracy, precision, and more effective compensation for matrix effects. For researchers, scientists, and drug development professionals seeking the highest quality data, this compound is the recommended internal standard for the bioanalysis of formononetin.

References

Cross-Validation of Formononetin-D3 Quantification Across Different Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of compounds is paramount. This guide provides a comparative analysis of a hypothetical cross-validation of an analytical method for Formononetin using its deuterated internal standard, Formononetin-D3, in two different laboratory settings. The use of a stable isotope-labeled internal standard like this compound is a widely accepted 'gold standard' in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2][3][4] This is due to its ability to mimic the analyte throughout sample preparation and analysis, thus compensating for variability and matrix effects.[5]

This guide presents synthesized data to illustrate the expected performance of a well-validated method and outlines the detailed experimental protocols necessary to achieve such results.

Data Presentation: Inter-Laboratory Comparison

The following tables summarize the hypothetical performance data of the LC-MS/MS method for the quantification of Formononetin using this compound as an internal standard in two independent laboratories.

Table 1: Calibration Curve Linearity

LaboratoryAnalyte Concentration Range (ng/mL)Mean Correlation Coefficient (r²)
Laboratory A1 - 10000.998
Laboratory B1 - 10000.997

Table 2: Accuracy and Precision

LaboratoryQuality Control Sample (ng/mL)Mean Accuracy (%)Inter-day Precision (%CV)
Laboratory A598.54.2
50101.23.1
50099.82.5
Laboratory B597.95.1
50102.53.8
500100.52.9

Table 3: Matrix Effect and Recovery

LaboratoryParameterMean Value (%)
Laboratory AMatrix Effect97.2
Recovery95.8
Laboratory BMatrix Effect96.5
Recovery94.7

Experimental Protocols

A detailed methodology is crucial for the reproducibility of analytical results. Below is a representative protocol for the analysis of Formononetin using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-programmed gradient to ensure separation of Formononetin from potential interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Formononetin: Specific precursor ion > product ion transition.

      • This compound: Specific precursor ion > product ion transition (with a mass shift corresponding to the deuterium labeling).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing a Plasma Sample b Add this compound (Internal Standard) a->b c Protein Precipitation (Acetonitrile) b->c d Centrifugation c->d e Supernatant Evaporation d->e f Reconstitution e->f g HPLC/UHPLC Separation f->g h Mass Spectrometry (MRM) g->h i Peak Integration h->i j Concentration Calculation i->j

Workflow for Formononetin quantification using LC-MS/MS.
Formononetin Signaling Pathways

G cluster_0 Formononetin cluster_1 Signaling Pathways cluster_2 Cellular Effects Formononetin Formononetin PI3K_Akt PI3K/Akt Pathway Formononetin->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Formononetin->MAPK_ERK STAT3 STAT3 Pathway Formononetin->STAT3 ER Estrogen Receptor Formononetin->ER Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Invasion_Metastasis Invasion & Metastasis PI3K_Akt->Invasion_Metastasis MAPK_ERK->Cell_Proliferation MAPK_ERK->Apoptosis STAT3->Invasion_Metastasis Angiogenesis Angiogenesis ER->Angiogenesis

Key signaling pathways modulated by Formononetin.

Formononetin has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and invasion. Notably, it impacts the PI3K/Akt, MAPK/ERK, and STAT3 pathways. Additionally, Formononetin exhibits estrogenic activity through its interaction with estrogen receptors.

References

Navigating Bioanalytical Assays: A Comparison of Internal Standards for Formononetin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the isoflavone formononetin, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of Formononetin-D3 and other common internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your bioanalytical needs.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte of interest, formononetin, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in instrument response, leading to higher precision and accuracy.

Performance Comparison of Internal Standards

The inter-assay variability, often expressed as the coefficient of variation (CV%), is a critical parameter for evaluating the reproducibility of a bioanalytical method. Lower CV% values indicate higher precision. The following table summarizes published inter-assay precision data for formononetin quantification using different internal standards.

Internal StandardAnalyteMatrixAnalytical MethodInter-Assay Precision (CV%)Reference
Not SpecifiedFormononetinRat PlasmaHPLC-MS/MS1.87 - 6.75[1]
Not SpecifiedFormononetinFoodLC-MS0.44 - 11.21[2]
¹³C₃-Labeled FormononetinFormononetinAqueous Environmental SamplesHPLC-MS/MS1 - 19[3][4]
Biochanin AIsoformononetin, Daidzein, EquolRat PlasmaLC-ESI-MS/MSNot explicitly stated for inter-assay[5]
6-MethoxyflavoneDaidzein, Genistein, Formononetin, Biochanin ARed CloverHPLC-UVNot explicitly stated for inter-assay
FlavoneDaidzein, Genistein, Formononetin, Biochanin A, CoumestrolFood and Human UrineHPLCNot explicitly stated for inter-assay

Note: While specific inter-assay variability data for this compound was not found in the reviewed literature, the data for ¹³C₃-labeled formononetin provides a strong indication of the expected high performance of stable isotope-labeled internal standards. The principle of isotope dilution mass spectrometry suggests that this compound would yield comparable or superior precision to its ¹³C-labeled counterpart.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below is a typical experimental protocol for the quantification of formononetin in a biological matrix using a stable isotope-labeled internal standard like this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for both formononetin and this compound are monitored.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps and relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: Bioanalytical workflow for formononetin quantification.

signaling_pathway cluster_IS_Principle Principle of Internal Standard Use Analyte Formononetin Extraction Sample Preparation Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Sample_Matrix Biological Matrix (e.g., Plasma) Sample_Matrix->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Ratio Analyte/IS Peak Area Ratio LC_MS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Ratiometric quantification using an internal standard.

Conclusion: The Advantage of Stable Isotope Labeling

The presented data and established bioanalytical principles strongly support the use of a stable isotope-labeled internal standard like this compound for the accurate and precise quantification of formononetin. While other internal standards such as Biochanin A or synthetic flavonoids can be employed, they may not perfectly mimic the behavior of formononetin in the analytical system, potentially leading to greater variability. The near-identical physicochemical properties of this compound to its unlabeled counterpart make it the superior choice for minimizing inter-assay variability and ensuring the highest quality data in pharmacokinetic, toxicokinetic, and other drug development studies. Researchers should prioritize the use of stable isotope-labeled internal standards whenever possible to enhance the robustness and reliability of their bioanalytical methods.

References

Justification for Using a Deuterated Internal Standard for Formononetin Quantification: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis, particularly for pharmacokinetic and metabolic studies of compounds like formononetin, achieving accurate and reproducible results is paramount. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its high sensitivity and selectivity. However, this powerful technique is not without its challenges, most notably the phenomenon of matrix effects, which can significantly impact the accuracy of quantification.[1][2][3] This guide provides a comprehensive justification for the use of a deuterated internal standard, such as formononetin-d3, to mitigate these challenges and ensure the highest quality data in formononetin analysis.

The Challenge of Matrix Effects in Bioanalysis

Biological matrices, such as plasma and tissue homogenates, are complex mixtures of endogenous and exogenous compounds.[4] During LC-MS/MS analysis, co-eluting components from the matrix can interfere with the ionization of the target analyte, in this case, formononetin. This interference, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. The unpredictable nature of matrix effects across different samples and individuals makes them a significant hurdle in bioanalytical method development and validation.

The Superiority of Deuterated Internal Standards

To compensate for analytical variability, including matrix effects and inconsistencies in sample preparation and injection volume, an internal standard (IS) is employed. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated ones, are widely considered the "gold standard" in quantitative mass spectrometry. A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced with deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate it from the native analyte, while its chemical and physical properties remain nearly identical.

The primary advantage of a deuterated internal standard like this compound is its ability to co-elute with the unlabeled formononetin. This co-elution ensures that both the analyte and the internal standard experience the same degree of ionization suppression or enhancement from the matrix. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized, leading to significantly improved accuracy and precision.

Comparative Analysis: Formononetin Quantification with and without a Deuterated Internal Standard

The following table summarizes the expected performance differences between analytical methods for formononetin that utilize a deuterated internal standard versus those that use a structural analog or no internal standard at all.

Performance Metric Method Using Deuterated Internal Standard (e.g., this compound) Method Using a Structural Analog as Internal Standard Method Without an Internal Standard
Accuracy High; effectively compensates for matrix effects and extraction variability.Moderate; compensation for matrix effects is less effective due to differences in physicochemical properties.Low; highly susceptible to inaccuracies from matrix effects and sample processing variations.
Precision High; excellent reproducibility due to consistent normalization of signal response.Moderate; variability in ionization and extraction between the analyte and IS can lead to imprecision.Low; results can be highly variable between samples.
Robustness High; less susceptible to variations in sample matrix and chromatographic conditions.Moderate; performance can be inconsistent across different biological matrices.Low; minor changes in the analytical process can lead to significant errors.
Correction for Matrix Effects Excellent; co-elution ensures both analyte and IS are equally affected.Partial; differences in retention time and ionization efficiency limit effective compensation.None.
Correction for Extraction Recovery Excellent; near-identical chemical properties lead to similar recovery rates.Partial; structural differences can result in different extraction efficiencies.None.

Experimental Protocols

Sample Preparation with a Deuterated Internal Standard (Protein Precipitation)

This protocol outlines a common and straightforward method for extracting formononetin from a plasma sample using protein precipitation, incorporating a deuterated internal standard.

Materials:

  • Plasma sample containing formononetin

  • This compound internal standard stock solution (e.g., 1 µg/mL in methanol)

  • Protein precipitating agent (e.g., acetonitrile or methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard stock solution to the plasma sample.

  • Add 300 µL of the cold protein precipitating agent (e.g., acetonitrile) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of formononetin from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Formononetin: m/z 267.1 → 252.1

    • This compound: m/z 270.1 → 255.1

  • Collision Energy: Optimized for each transition.

Visualizing the Justification

The following diagrams illustrate the principles behind using a deuterated internal standard and the workflow for a typical bioanalytical experiment.

G cluster_0 The Problem: Matrix Effects Analyte Formononetin IonSource MS Ion Source Analyte->IonSource Matrix Co-eluting Matrix Components Matrix->IonSource Signal Inaccurate Signal IonSource->Signal

Caption: Impact of Matrix Effects on Analyte Ionization.

G cluster_1 The Solution: Deuterated Internal Standard Analyte Formononetin IonSource MS Ion Source Analyte->IonSource IS This compound (IS) IS->IonSource Matrix Co-eluting Matrix Components Matrix->IonSource Ratio Accurate Analyte/IS Ratio IonSource->Ratio

Caption: Compensation of Matrix Effects with a Deuterated IS.

G Sample Plasma Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Analyze LC-MS/MS Analysis (MRM) Extract->Analyze Quantify Quantification (Analyte/IS Ratio) Analyze->Quantify

Caption: Bioanalytical Workflow for Formononetin Quantification.

References

Performance Evaluation of Formononetin-D3 in Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Formononetin-D3, a deuterated internal standard, with a common alternative, the structural analog Daidzein, for the bioanalysis of Formononetin. The selection of an appropriate internal standard (IS) is a critical determinant of assay performance in regulated bioanalysis, directly impacting the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data. This document outlines the performance characteristics of each internal standard, supported by illustrative experimental data, and provides detailed methodologies for key validation experiments.

Introduction to Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process. An ideal IS should mimic the analyte's behavior during sample extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" as they share near-identical physicochemical properties with the analyte.[1][2] Structural analogs, like Daidzein, are a common alternative when a SIL-IS is unavailable or cost-prohibitive.

Performance Comparison: this compound vs. Daidzein

The use of a deuterated internal standard like this compound generally offers superior performance compared to a structural analog like Daidzein. The key advantages of this compound lie in its ability to co-elute with Formononetin, providing more effective compensation for matrix effects and variability in extraction and ionization.[1][2]

Data Presentation: A Comparative Overview

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound LLOQ11.05105.08.5
Low32.9598.35.2
Mid5051.2102.44.1
High150148.999.33.5
Daidzein LLOQ11.15115.012.8
Low33.21107.09.7
Mid5047.895.67.5
High150155.4103.66.8

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation. Data is illustrative.

Table 2: Matrix Effect and Recovery

Internal StandardQC LevelMatrix FactorIS-Normalized Matrix Factor (%CV)Recovery (%)
This compound Low0.95 - 1.083.285.6 ± 4.1
High0.92 - 1.052.887.2 ± 3.5
Daidzein Low0.85 - 1.2015.778.9 ± 8.2
High0.88 - 1.2513.580.1 ± 7.6

Matrix Factor of 1 indicates no matrix effect. A lower %CV for the IS-Normalized Matrix Factor indicates better compensation for matrix effects. Data is illustrative.

Table 3: Stability

Internal StandardStability ConditionMean % Nominal Concentration
This compound Bench-top (6h, RT)98.5
Freeze-thaw (3 cycles)97.2
Long-term (-80°C, 30 days)96.8
Daidzein Bench-top (6h, RT)95.3
Freeze-thaw (3 cycles)94.1
Long-term (-80°C, 30 days)93.5

RT: Room Temperature. Data is illustrative.

Experimental Protocols

The following are detailed methodologies for the validation of a bioanalytical method for Formononetin in human plasma using either this compound or Daidzein as an internal standard.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of Formononetin, this compound, and Daidzein in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Formononetin by serial dilution of the stock solution with a 50:50 mixture of methanol and water to cover the desired calibration range.

  • Internal Standard Working Solutions: Prepare working solutions of this compound and Daidzein at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions of Formononetin to achieve a concentration range of 1 to 200 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), low (3 ng/mL), medium (50 ng/mL), and high (150 ng/mL) by spiking blank human plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (CS, QC, or study sample), add 25 µL of the respective internal standard working solution (this compound or Daidzein).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Formononetin: To be determined (e.g., Q1/Q3)

    • This compound: To be determined (e.g., Q1/Q3)

    • Daidzein: To be determined (e.g., Q1/Q3)

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Daidzein) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing (Analyte/IS Peak Area Ratio) lc_ms->data_proc quant Quantification data_proc->quant

Experimental workflow for the bioanalysis of Formononetin.

Formononetin Signaling Pathways

Formononetin has been shown to modulate several key signaling pathways implicated in various cellular processes, including cancer cell proliferation, apoptosis, and angiogenesis.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_stat3 STAT3 Pathway formononetin1 Formononetin pi3k PI3K formononetin1->pi3k akt Akt pi3k->akt mtor Cell Proliferation & Survival akt->mtor mTOR formononetin2 Formononetin ras Ras formononetin2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ap1 Gene Expression erk->ap1 AP-1 formononetin3 Formononetin jak JAK formononetin3->jak stat3 STAT3 jak->stat3 nucleus Target Gene Expression stat3->nucleus Nuclear Translocation

Key signaling pathways modulated by Formononetin.

Conclusion

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. For the quantification of Formononetin, the use of its deuterated analog, this compound, is highly recommended for regulated bioanalysis. Its near-identical physicochemical properties to the analyte ensure superior accuracy and precision by more effectively compensating for matrix effects and other sources of variability compared to a structural analog like Daidzein. While a direct comparative study with comprehensive quantitative data is not publicly available, the principles of bioanalytical science strongly support the superiority of stable isotope-labeled internal standards. The provided experimental protocols and validation parameters serve as a guide for laboratories to establish and validate a high-quality bioanalytical method for Formononetin.

References

A Comparative Analysis of D3 and D5 Deuterated Formononetin Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of formononetin, the selection of an appropriate internal standard is paramount for achieving accurate and reliable data in liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides a comprehensive comparison of two commonly used deuterated internal standards for formononetin: D3 formononetin and D5 formononetin. The information presented herein is supported by established principles of bioanalysis and aims to assist in making an informed decision for your specific analytical needs.

Deuterated internal standards are considered the gold standard in quantitative bioanalysis due to their near-identical physicochemical properties to the analyte of interest.[1][2] This similarity ensures they behave alike during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[3][4] The core principle behind their use is isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample, and the ratio of the analyte's signal to the standard's signal is used for quantification.[1]

Key Performance Characteristics: D3 vs. D5 Formononetin

Parameter D3 Formononetin D5 Formononetin Rationale & Considerations
Mass Difference +3 Da from analyte+5 Da from analyteA higher mass difference minimizes the risk of isotopic crosstalk, where the signal from the analyte contributes to the signal of the internal standard, and vice versa.
Isotopic Purity Typically highGenerally high, but may have a slightly more complex isotopic distributionThe synthesis of more highly deuterated compounds can sometimes result in a broader distribution of isotopic species.
Chromatographic Co-elution Excellent, with potential for a very slight retention time shiftExcellent, with a slightly higher potential for a minor retention time shift compared to D3The "isotope effect" can sometimes lead to deuterated compounds eluting slightly earlier than their non-deuterated counterparts. This effect can be more pronounced with a higher degree of deuteration.
Matrix Effect Compensation Very GoodExcellentAssuming co-elution is maintained, both standards will effectively compensate for matrix effects. A higher degree of deuteration does not inherently improve matrix effect compensation if co-elution is perfect.
Stability (H/D Exchange) High, assuming labeling is on stable positionsHigh, assuming labeling is on stable positionsDeuterium atoms should be placed on stable positions within the molecule to avoid exchange with hydrogen atoms from the solvent.

Experimental Protocols

To ensure the optimal performance of either D3 or D5 formononetin as an internal standard, a series of validation experiments should be conducted. The following are detailed methodologies for key experiments.

Assessment of Matrix Effects

Objective: To determine if the biological matrix suppresses or enhances the ionization of formononetin and the chosen deuterated internal standard.

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).

  • Prepare three sets of samples for each matrix source:

    • Set A: Blank matrix extract spiked with formononetin and the deuterated internal standard at a known concentration.

    • Set B: A neat solution (e.g., mobile phase) containing formononetin and the deuterated internal standard at the same concentration as Set A.

    • Set C: Blank matrix spiked with the deuterated internal standard only.

  • Analyze the samples via LC-MS/MS.

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in Set A) / (Peak area in Set B).

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF) = (MF of analyte) / (MF of internal standard).

  • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should ideally be ≤15%.

Evaluation of Chromatographic Co-elution

Objective: To verify that formononetin and the deuterated internal standard elute at the same time under the established chromatographic conditions.

Protocol:

  • Prepare a solution containing both formononetin and the deuterated internal standard in a neat solvent.

  • Inject the solution into the LC-MS/MS system.

  • Overlay the chromatograms for the analyte and the internal standard.

  • The retention times should be as close as possible. A significant shift may indicate an isotopic effect that could compromise the correction for matrix effects.

Stability Assessment

Objective: To evaluate the stability of formononetin and the deuterated internal standard under various storage and handling conditions.

Protocol:

  • Prepare quality control (QC) samples at low and high concentrations in the biological matrix.

  • Subject the QC samples to various conditions, including:

    • Freeze-thaw stability: Three cycles of freezing at -20°C or -80°C and thawing at room temperature.

    • Short-term bench-top stability: Storing at room temperature for a duration that mimics the sample preparation time.

    • Long-term storage stability: Storing at -20°C or -80°C for a period that covers the expected storage time of study samples.

    • Post-preparative stability: Storing the extracted samples in the autosampler for the expected duration of an analytical run.

  • Analyze the treated QC samples against a freshly prepared calibration curve and compare the results to nominal concentrations.

Visualizing Key Concepts and Workflows

To further clarify the principles and processes discussed, the following diagrams are provided.

Principle of Isotope Dilution Mass Spectrometry cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample Add_IS Spike with known amount of Deuterated IS Sample->Add_IS Analyte (unknown amount) Extraction Extraction/ Cleanup Add_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: The workflow of isotope dilution mass spectrometry.

Experimental Workflow for Internal Standard Validation Start Select Deuterated Standard (D3 or D5) Method_Dev Develop LC-MS/MS Method Start->Method_Dev Coelution Verify Chromatographic Co-elution Method_Dev->Coelution Coelution->Method_Dev Fail Matrix_Effect Assess Matrix Effects Coelution->Matrix_Effect Pass Matrix_Effect->Method_Dev Fail Stability Evaluate Stability Matrix_Effect->Stability Pass Stability->Method_Dev Fail Validation Full Method Validation Stability->Validation Pass Routine_Use Routine Sample Analysis Validation->Routine_Use

Caption: A typical workflow for validating a deuterated internal standard.

Formononetin Signaling Pathway Involvement (Simplified) Formononetin Formononetin ER Estrogen Receptor (ERα / ERβ) Formononetin->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Activates Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Biological_Effects Cell Proliferation, Apoptosis, etc. Gene_Transcription->Biological_Effects

Caption: A simplified diagram of formononetin's interaction with estrogen receptors.

Conclusion and Recommendations

Both D3 and D5 deuterated formononetin are excellent choices for an internal standard in the quantitative bioanalysis of formononetin. The ideal choice may depend on the specific requirements of the assay and the instrumentation used.

  • D5 Formononetin is theoretically preferable due to its higher mass difference from the analyte, which minimizes the potential for isotopic crosstalk. This can be particularly advantageous when measuring very low concentrations of formononetin in the presence of high concentrations of the internal standard.

  • D3 Formononetin is also a highly suitable internal standard. If isotopic crosstalk is not a concern and chromatographic co-elution is perfect, it will provide comparable performance to the D5 standard.

Ultimately, the decision should be based on a thorough method validation that includes the experiments outlined above. Regardless of the choice between D3 and D5, the use of a deuterated internal standard is a critical component in generating robust, reliable, and reproducible data in regulated and research environments.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Formononetin-D3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Formononetin-D3, a deuterated isoflavone used in various research applications. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.

This compound, like its non-deuterated counterpart, should be treated as a hazardous substance.[1] Disposal must always be conducted in accordance with all applicable federal, state, and local regulations.[2] The primary and most recommended method of disposal is incineration by a licensed facility.

Step-by-Step Disposal Protocol

This section outlines the standard operating procedure for the safe disposal of this compound and associated contaminated materials.

Waste Identification and Segregation
  • Unused Product: Pure, unused this compound should be kept in its original or a suitable, clearly labeled, and tightly sealed container designated for chemical waste.

  • Contaminated Materials: Any items that have come into contact with this compound, including personal protective equipment (PPE), absorbent pads, and labware (e.g., vials, pipette tips), are to be considered contaminated. These materials must be segregated from general waste and collected in a designated, sealed container for hazardous waste.[3][4]

  • Spill Cleanup: In the event of a spill, the solid material should be carefully swept or vacuumed up to avoid generating dust.[2] The collected material must be placed into a suitable, closed container for disposal.

Packaging for Disposal
  • Solid Waste: Place solid this compound and any contaminated solids into a designated, leak-proof container. Ensure the container is sealed to prevent any release.

  • Contaminated Packaging: The original packaging of this compound must also be treated as hazardous waste. It should be handled in the same way as the substance itself. For empty containers, it is best practice to triple-rinse them with a suitable solvent. The rinsate from this process must be collected and disposed of as chemical waste. After thorough rinsing, the container can be punctured to prevent reuse and disposed of according to institutional protocols, which may include recycling or landfill.

Arranging for Disposal

The collected waste containing this compound must be disposed of through a licensed and approved waste disposal plant. The most effective and recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Key Disposal Considerations:

Waste Type Recommended Disposal Method Important Notes
Pure/Unused this compound Incineration by a licensed chemical destruction facility. Do not dispose of down the drain or in regular trash.
Contaminated Labware (glass, plastic) Triple-rinse with a suitable solvent; collect rinsate as chemical waste. Dispose of rinsed labware according to institutional protocols. Never discharge rinsate into the sewer system.
Contaminated PPE and Debris Collection in a sealed container for incineration. Ensure all contaminated materials are properly contained to prevent exposure.

| Empty Original Containers | Handle as the substance itself or triple-rinse, with rinsate collected as hazardous waste. Then, offer for recycling or dispose of in a sanitary landfill. | Rinsate must be treated as hazardous waste. |

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_waste_type Waste Characterization cluster_packaging Packaging & Segregation cluster_disposal Final Disposal start Identify this compound Waste unused_product Unused Product start->unused_product contaminated_materials Contaminated Materials (PPE, Labware, Spill Debris) start->contaminated_materials empty_container Empty Original Container start->empty_container package_solid Seal in Labeled, Leak-Proof Container unused_product->package_solid contaminated_materials->package_solid rinse_container Triple-Rinse with Solvent empty_container->rinse_container incinerate Dispose via Licensed Chemical Incinerator package_solid->incinerate collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate recycle_landfill Recycle or Landfill Punctured Container rinse_container->recycle_landfill collect_rinsate->package_solid Add to Liquid Waste Stream

References

Essential Safety and Logistical Information for Handling Formononetin-D3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential, immediate safety and logistical information for the handling and disposal of Formononetin-D3, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a deuterated form of Formononetin. While specific data for the deuterated compound is limited, the safety profile is considered analogous to that of Formononetin. Based on available Safety Data Sheets (SDS), Formononetin is classified as a hazardous substance.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Ensure a tight fit.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Gloves should be inspected for tears or holes before use. Remove and dispose of contaminated gloves properly. Wash hands thoroughly after handling. A lab coat should be worn over personal clothing.
Respiratory Protection A NIOSH-approved respirator is required if working with powders or in a poorly ventilated area.Use a respirator with a particulate filter. Ensure proper fit testing and training for respirator use.
Foot Protection Closed-toe shoes.Shoes should be made of a material that provides protection from spills.

Operational Plan: Safe Handling and Storage

Adherence to strict operational procedures is critical to prevent contamination and accidental exposure.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Follow the storage temperature recommendations provided on the product insert.

3.2. Handling Procedures:

  • Preparation: Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure, especially when handling the solid form to avoid dust formation.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.

  • Weighing and Aliquoting: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure. Use appropriate tools to handle the substance and avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all work surfaces and equipment. Remove and dispose of PPE as described in the disposal plan. Wash hands thoroughly with soap and water.

3.3. Spill and Emergency Procedures:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Carefully sweep or scoop up the material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Major Spills:

    • Evacuate the laboratory and notify emergency personnel.

    • Restrict access to the area.

    • Follow institutional emergency procedures.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Characterization:

  • This compound waste is considered hazardous chemical waste.

4.2. Disposal Procedures:

  • Solid Waste: Collect all solid waste, including unused product and contaminated materials (e.g., weigh paper, pipette tips), in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Dispose of all contaminated PPE, such as gloves and disposable lab coats, as hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Formononetin_Safety_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal A Review SDS and Procedures B Prepare Work Area (Fume Hood) A->B C Don Required PPE B->C D Weighing/Aliquoting C->D Proceed to Handling E Solution Preparation D->E F Experimentation E->F G Decontaminate Surfaces & Equipment F->G Complete Experiment Spill Spill or Exposure? F->Spill H Properly Doff PPE G->H I Wash Hands Thoroughly H->I J Segregate Waste (Solid/Liquid) I->J After Hand Washing K Label Waste Containers J->K L Store Waste in Designated Area K->L M Arrange for Professional Disposal L->M Spill->G No Emergency Follow Emergency Procedures Spill->Emergency Yes

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.